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  • Product: 5-Formylthiazole-4-carboxylic acid
  • CAS: 933720-99-1

Core Science & Biosynthesis

Foundational

CAS 933720-99-1 physicochemical properties and molecular weight

An In-depth Technical Guide to the Physicochemical Properties and Molecular Characterization of Filgotinib Authored for: Researchers, Scientists, and Drug Development Professionals Subject: Filgotinib (Also associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and Molecular Characterization of Filgotinib

Authored for: Researchers, Scientists, and Drug Development Professionals Subject: Filgotinib (Also associated with CAS 933720-99-1)

Introduction

Filgotinib, identified primarily under CAS number 1206161-97-8, is a highly selective, orally bioavailable inhibitor of Janus kinase 1 (JAK1).[1][2][3] Developed for the treatment of chronic inflammatory diseases, its targeted mechanism of action has positioned it as a significant therapeutic agent, particularly for rheumatoid arthritis.[1][4] This technical guide provides a comprehensive overview of the core physicochemical properties of Filgotinib, its molecular weight, and a validated experimental protocol for its quantification, designed to support researchers and drug development professionals in their work with this compound. While the primary identifier for Filgotinib is CAS 1206161-97-8, this guide also acknowledges the user-referenced CAS 933720-99-1, which may represent a related batch, salt form, or an alternative internal identifier.

Filgotinib's efficacy stems from its preferential inhibition of JAK1, which is crucial for the signaling of many pro-inflammatory cytokines.[1][5] By selectively targeting JAK1 over other JAK family members (JAK2, JAK3, TYK2), Filgotinib aims to achieve therapeutic benefits while potentially mitigating side effects associated with less selective JAK inhibitors.[1][6][7] Understanding its physicochemical properties is paramount for formulation development, pharmacokinetic analysis, and ensuring consistent, reproducible experimental outcomes.

Core Physicochemical and Molecular Properties

Filgotinib is a small molecule characterized as a crystalline solid.[2] Its chemical structure, N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1][6]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide, underpins its targeted activity and its physicochemical behavior.[1][8][9] According to the Biopharmaceutics Classification System (BCS), Filgotinib is categorized as a Class II drug, which is defined by high permeability and low solubility.[3] This classification has direct implications for its oral bioavailability and formulation strategies, which must enhance its dissolution to ensure effective absorption.

The molecule's solubility profile is a critical consideration for in vitro and in vivo studies. It is soluble in organic solvents like DMSO and dimethylformamide (DMF), with an approximate solubility of 15 mg/mL in these solvents.[2][10] However, its aqueous solubility is significantly lower. For aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute it with the chosen buffer.[2] This technique is essential for preparing stock solutions for cell-based assays and other aqueous experimental systems.

The following table summarizes the key physicochemical data for Filgotinib:

PropertyValueSource
CAS Number 1206161-97-8[1][8]
Molecular Formula C₂₁H₂₃N₅O₃S[1][6][8]
Molecular Weight 425.5 g/mol [1][6][8]
IUPAC Name N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1][6]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide[1]
Appearance Crystalline solid[2]
Solubility DMSO/DMF: ~15 mg/mLAqueous (DMF/PBS 1:5, pH 7.2): ~0.15 mg/mL[2]
pKa (Predicted) 8.04 ± 0.20[11]
Melting Point 229 - 231°C[11]
UV/Vis (λmax) 233, 300 nm[2]
BCS Class Class II (High Permeability, Low Solubility)[3]

Analytical Methodology: Quantification by HPLC-UV

For drug development and pharmacokinetic studies, a robust and validated analytical method for quantifying the compound in biological matrices is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable technique for this purpose. The following protocol is based on a validated method for the quantification of Filgotinib in mouse plasma.[12][13][14]

Rationale for Methodological Choices
  • Extraction Solvent: Ethyl acetate is chosen for liquid-liquid extraction due to its efficiency in extracting Filgotinib from an aqueous plasma matrix while being immiscible with water, allowing for clean phase separation.[12][13]

  • Mobile Phase: A mixture of an aqueous buffer (10 mM ammonium acetate, pH 4.5) and an organic solvent (acetonitrile) is used. The buffer controls the ionization state of Filgotinib to ensure consistent retention, while acetonitrile provides the necessary elution strength. The isocratic mode simplifies the method and ensures reproducibility.[12][13]

  • Column: A Hypersil Gold C18 column is selected for its reversed-phase properties, which are ideal for retaining and separating moderately nonpolar molecules like Filgotinib from endogenous plasma components.[12]

  • Detection Wavelength: The UV detector is set to 300 nm, which corresponds to one of the absorbance maxima (λmax) of Filgotinib, providing high sensitivity for detection.[2][12]

Step-by-Step Experimental Protocol
  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare a primary stock solution of Filgotinib (e.g., 1 mg/mL) in DMSO.

    • Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve (e.g., 0.05 to 5.00 µg/mL).[12]

    • Spike control mouse plasma with the working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

  • Sample Extraction (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample (unknown, standard, or QC), add an internal standard (e.g., Tofacitinib) to correct for extraction variability.[12]

    • Add 1 mL of ethyl acetate as the extraction solvent.

    • Vortex the mixture for 10 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex for 2 minutes and transfer to an HPLC vial for analysis.

  • HPLC-UV Analysis:

    • HPLC System: Waters 2695 Alliance HPLC or equivalent.[13]

    • Column: Hypersil Gold C18 (or equivalent), particle size 5 µm.

    • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) and Acetonitrile (70:30, v/v).[12]

    • Flow Rate: 0.8 mL/min.[12]

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • UV Detection: 300 nm.[12]

    • Run Time: Approximately 10 minutes (or until both Filgotinib and the internal standard have eluted).[12]

  • Data Analysis:

    • Integrate the peak areas for Filgotinib and the internal standard.

    • Calculate the peak area ratio (Filgotinib / Internal Standard).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model.

    • Determine the concentration of Filgotinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Analytical Workflow

The following diagram illustrates the key stages of the HPLC-based quantification workflow for Filgotinib in a plasma matrix.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) Spike 2. Add Internal Standard (IS) Plasma->Spike Correction for variability Extract 3. Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extract Evap 4. Evaporate Solvent Extract->Evap Isolate analyte Recon 5. Reconstitute in Mobile Phase Evap->Recon Inject 6. HPLC Injection (10 µL) Recon->Inject Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Mobile Phase 0.8 mL/min Detect 8. UV Detection (300 nm) Separate->Detect Integrate 9. Peak Area Integration Detect->Integrate Calibrate 10. Calibration Curve Construction Integrate->Calibrate Area Ratio (Analyte/IS) Quantify 11. Concentration Calculation Calibrate->Quantify

Caption: Workflow for Filgotinib quantification in plasma via HPLC-UV.

References

  • PubChem. (n.d.). Filgotinib. National Center for Biotechnology Information. Retrieved from [Link]

  • ChEMBL. (n.d.). Compound: FILGOTINIB (CHEMBL3301607). European Bioinformatics Institute (EMBL-EBI). Retrieved from [Link]

  • Taiwan Food and Drug Administration. (2022, January 3). Assessment Report: Jyseleca. Retrieved from [Link]

  • Ahammed, M., et al. (2022). Filgotinib: A Clinical Pharmacology Review. Clinical Pharmacokinetics. Retrieved from [Link]

  • Dixit, A., et al. (2020). Development and Validation of an HPLC Method for Quantification of Filgotinib, a Novel JAK-1 Inhibitor in Mice Plasma: Application to a Pharmacokinetic Study. Drug Research (Stuttgart). Retrieved from [Link]

  • Dixit, A., et al. (2020). Validated DBS method for filgotinib quantitation in rat dried blood spots and its application to a pharmacokinetic study in rats. ADMET & DMPK. Retrieved from [Link]

  • Dixit, A., et al. (2020). Validated DBS method for filgotinib quantitation in rat dried blood spots and its application to a pharmacokinetic study in rats. ADMET & DMPK. Retrieved from [Link]

  • Dixit, A., et al. (2020). Development and Validation of an HPLC Method for Quantification of Filgotinib, a Novel JAK-1 Inhibitor in Mice Plasma: Application to a Pharmacokinetic Study. ResearchGate. Retrieved from [Link]

  • Ahammed, M., et al. (2022). Filgotinib: A Clinical Pharmacology Review. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Filgotinib Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). filgotinib. Retrieved from [Link]

  • Wikipedia. (n.d.). Filgotinib. Retrieved from [Link]

  • Namour, F., et al. (2015). Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection. Clinical Pharmacokinetics. Retrieved from [Link]

  • Probes & Drugs. (n.d.). FILGOTINIB (PD010273, RIJLVEAXPNLDTC-UHFFFAOYSA-N). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-Formylthiazole-4-carboxylic Acid: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary: 5-Formylthiazole-4-carboxylic acid is a heterocyclic organic compound featuring a thiazole core functionalized with both a formyl (aldehyde) and a carboxylic acid group. This bifunctional nature makes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: 5-Formylthiazole-4-carboxylic acid is a heterocyclic organic compound featuring a thiazole core functionalized with both a formyl (aldehyde) and a carboxylic acid group. This bifunctional nature makes it a highly valuable and versatile building block in medicinal chemistry and organic synthesis. The strategic placement of these reactive groups on the stable thiazole scaffold allows for orthogonal chemical modifications, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, a proposed synthetic strategy with detailed protocols, expected spectroscopic characteristics, and its significant applications for researchers and drug development professionals.

Introduction to the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an attractive component in drug design. The introduction of reactive functional groups onto this scaffold creates key intermediates for building diverse chemical libraries. 5-Formylthiazole-4-carboxylic acid exemplifies such an intermediate, offering two distinct points for chemical elaboration, which is critical for structure-activity relationship (SAR) studies.

Core Molecular Profile

A precise understanding of the molecule's fundamental properties is essential for its effective use in research and development.

Chemical Structure and Nomenclature

The structure consists of a five-membered thiazole ring containing a sulfur and a nitrogen atom. A carboxylic acid (-COOH) group is attached at position 4, and a formyl (-CHO) group is at position 5.

Caption: Chemical structure of 5-Formylthiazole-4-carboxylic acid with IUPAC numbering.

Physicochemical Properties

Quantitative data for this molecule are summarized below for easy reference.

PropertyValueSource
CAS Number 933720-99-1[1][2]
Molecular Formula C₅H₃NO₃S[1]
Molecular Weight 157.15 g/mol
IUPAC Name 5-Formyl-1,3-thiazole-4-carboxylic acidInferred
Physical Form Pale-yellow to Yellow-brown Solid
SMILES and InChI Identifiers

These machine-readable identifiers provide an unambiguous representation of the molecular structure.

  • SMILES: O=CC1=C(C(=O)O)SC=N1

  • InChI: InChI=1S/C5H3NO3S/c7-2-4-6-1-3(10-4)5(8)9/h1-2H,(H,8,9)

Synthetic Strategy and Rationale

While specific literature detailing a full synthesis of 5-formylthiazole-4-carboxylic acid is sparse, a robust synthetic route can be proposed based on established thiazole chemistry, such as the Hantzsch thiazole synthesis.[3] The rationale involves constructing the thiazole ring from acyclic precursors and then manipulating functional groups.

Proposed Synthetic Pathway

A logical approach involves the reaction of an α-halocarbonyl compound with a thioamide. To introduce the formyl and carboxylate functionalities at the correct positions, protected precursors are essential.

G start Ethyl 4,4-diethoxy-3-oxobutanoate + Thioformamide step1 Hantzsch Thiazole Synthesis (Cyclocondensation) start->step1 intermediate Ethyl 5-(diethoxymethyl)-1,3- thiazole-4-carboxylate step1->intermediate step2 Acid-catalyzed Hydrolysis (e.g., HCl) intermediate->step2 product 5-Formylthiazole-4-carboxylic acid step2->product

Caption: Proposed synthetic workflow for 5-Formylthiazole-4-carboxylic acid.

Causality Behind Experimental Choices:

  • Starting Materials: Ethyl 4,4-diethoxy-3-oxobutanoate is chosen as it contains the four-carbon backbone required for the C2, N3, C4, and C5 positions of the thiazole ring. The diethoxymethyl group serves as a stable acetal, protecting the future aldehyde functionality from participating in the cyclization. Thioformamide provides the sulfur atom and the N3-C2 segment of the ring.

  • Cyclocondensation: The Hantzsch synthesis is a reliable and high-yielding method for forming the thiazole core.

  • Hydrolysis: A single deprotection step using aqueous acid can simultaneously hydrolyze the ethyl ester to the carboxylic acid and the acetal to the aldehyde, representing an efficient final step.

Experimental Protocol (Proposed)

This protocol is a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC) and the final product confirmed by spectroscopic analysis.

Step 1: Synthesis of Ethyl 5-(diethoxymethyl)-1,3-thiazole-4-carboxylate

  • To a solution of ethyl 4,4-diethoxy-3-oxobutanoate (1.0 eq) in ethanol, add thioformamide (1.1 eq).

  • Heat the mixture to reflux (approx. 78 °C) for 4-6 hours.

  • Validation: Monitor the disappearance of starting materials by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the protected thiazole intermediate.

Step 2: Hydrolysis to 5-Formylthiazole-4-carboxylic acid

  • Dissolve the purified intermediate from Step 1 in a mixture of dioxane and 6M hydrochloric acid (1:1 v/v).

  • Heat the solution to 80-90 °C for 2-4 hours.

  • Validation: Monitor the reaction by TLC until the starting material is consumed. The product should be more polar.

  • Cool the mixture in an ice bath. The product may precipitate upon cooling.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product. If no precipitate forms, concentrate the solution and purify as needed.

Spectroscopic Characterization and Analysis

Confirming the identity and purity of the synthesized compound is paramount. The following are the expected spectroscopic signatures based on its structure.

  • ¹H NMR:

    • A sharp singlet around δ 9.8-10.2 ppm corresponding to the aldehydic proton (-CHO).

    • A singlet between δ 8.5-9.0 ppm for the proton at the C2 position of the thiazole ring.

    • A broad singlet at δ > 12 ppm for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • A resonance around δ 185-195 ppm for the aldehyde carbonyl carbon.

    • A resonance around δ 160-170 ppm for the carboxylic acid carbonyl carbon.

    • Signals in the aromatic region (δ 120-160 ppm) for the carbons of the thiazole ring.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band from 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

    • A sharp, strong peak around 1700-1725 cm⁻¹ for the C=O stretch of the carboxylic acid.

    • A sharp peak around 1680-1700 cm⁻¹ for the C=O stretch of the aldehyde.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) corresponding to its molecular weight (e.g., m/z = 157 for [M]⁺ or 158 for [M+H]⁺ in ESI+ mode).

Applications in Medicinal Chemistry and Drug Development

The unique arrangement of functional groups in 5-Formylthiazole-4-carboxylic acid makes it a powerful scaffold for creating novel therapeutics.

A Bifunctional Scaffold for Library Synthesis

The carboxylic acid and formyl groups have distinct reactivities, allowing for selective and sequential modifications. The carboxylic acid can be converted into esters, amides, or other bioisosteres, while the aldehyde can undergo reactions like reductive amination, Wittig reactions, or condensations. This orthogonality is highly desirable for generating a library of analogs for SAR studies.

G cluster_0 Carboxylic Acid Derivatization cluster_1 Formyl Group Derivatization parent 5-Formylthiazole- 4-carboxylic acid Amidation Amide Library (Coupling with Amines) parent->Amidation R-NH2, Coupling Agent Esterification Ester Library (Reaction with Alcohols) parent->Esterification R-OH, Acid cat. Bioisostere Bioisostere Replacement (e.g., Tetrazole) parent->Bioisostere Multi-step synthesis ReductiveAmination Substituted Amines (Reaction with R-NH2, NaBH3CN) parent->ReductiveAmination R-NH2, NaBH3CN Wittig Alkenes parent->Wittig Phosphonium ylide Condensation Heterocycles (e.g., Knoevenagel) parent->Condensation Active Methylene Cmpd.

Caption: Derivatization pathways for 5-Formylthiazole-4-carboxylic acid.

Bioisosteric Considerations

The carboxylic acid group is a common pharmacophore that often interacts with basic residues (like arginine or lysine) in target proteins. However, its ionizable nature can limit cell permeability and oral bioavailability. In drug development, it is often replaced by bioisosteres—functional groups with similar steric and electronic properties. This molecule serves as an excellent starting point for creating derivatives where the carboxylic acid is replaced by groups like tetrazoles or acylsulfonamides to modulate physicochemical properties while retaining biological activity.

A Key Intermediate in Complex Synthesis

The formylthiazole moiety is a known precursor to important pharmaceuticals. For instance, the related compound 4-methyl-5-formylthiazole is a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren pivoxil.[3][4] This underscores the industrial relevance of this structural motif and positions 5-formylthiazole-4-carboxylic acid as a valuable precursor for novel, complex APIs.

Conclusion

5-Formylthiazole-4-carboxylic acid is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined structure, accessible synthesis, and dual functional handles provide researchers with a versatile platform to explore new chemical space efficiently. By understanding its core properties and synthetic logic, scientists can leverage this molecule to construct novel compounds with tailored biological and pharmacokinetic profiles, accelerating the development of next-generation therapeutics.

References

  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. National Center for Biotechnology Information. [Link]

  • NextSDS. 4-Thiazolecarboxylic acid, 5-formyl- — Chemical Substance Information. [Link]

  • PubChem. Methyl 5-formyl-1,3-thiazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • PMC. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • NextSDS. 5-formyl-3-methyl-1,2-thiazole-4-carboxylic acid — Chemical Substance Information. [Link]

  • PubChem. 5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 5-formyl-4-methyl thiazole, 82294-70-0. [Link]

  • ChemRadar. 2-Ethyl-5-formyl-1,3-thiazole-4-carboxylic acid CAS#933721-02-9. [Link]

  • PubChem. 5-Thiazolecarboxylic acid, 4-methyl-, ethyl ester. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. National Center for Biotechnology Information. [Link]

  • MDPI. The First Representative of a 5-Formyl-1H-1,2,3-triazole-4-carboxylic Acids Series. [Link]

  • PubChem. 2-Hydroxy-4-methylthiazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Foundational

Thermodynamic Solvation and Solubility Profile of 5-Formylthiazole-4-carboxylic Acid in Organic Solvents

Executive Summary & Chemical Context In the synthesis of advanced active pharmaceutical ingredients (APIs), heterocyclic building blocks like 5-Formylthiazole-4-carboxylic acid (5-FT4CA) (CAS: 933720-99-1) serve as criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the synthesis of advanced active pharmaceutical ingredients (APIs), heterocyclic building blocks like 5-Formylthiazole-4-carboxylic acid (5-FT4CA) (CAS: 933720-99-1) serve as critical electrophilic and coupling intermediates[1]. However, the successful integration of 5-FT4CA into high-yield synthetic workflows is frequently bottlenecked by its complex solubility profile.

Unlike simple aliphatic carboxylic acids, 5-FT4CA possesses a highly polarized heteroaromatic core (thiazole), an aldehyde group (formyl), and a carboxylic acid. This unique triad of functional groups creates a rigid, tightly packed crystal lattice driven by strong intermolecular hydrogen-bonded dimers. As a result, selecting the appropriate organic solvent is not merely a matter of "like dissolves like"—it requires a precise thermodynamic understanding of hydrogen bond disruption, cavity formation enthalpy, and solvent dielectric properties.

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 5-FT4CA across various organic solvents, supported by quantitative data, solvatochromic parameters, and a self-validating experimental protocol for thermodynamic solubility screening.

Mechanistic Analysis of Solvation Thermodynamics

To understand the solubility of 5-FT4CA, we must analyze the energetic penalty of breaking its solid-state crystal lattice versus the energetic payoff of solute-solvent interactions. According to quantitative structure-property relationship (QSPR) studies on related [2], solubility is dictated primarily by the solvent's Kamlet-Taft hydrogen bond acceptor basicity (β) .

The Dimer Disruption Imperative

In its solid state, the carboxylic acid moiety of 5-FT4CA forms stable, eight-membered cyclic dimers via double hydrogen bonds. Furthermore, the planar thiazole rings engage in π−π stacking, while the formyl oxygen acts as an additional hydrogen bond acceptor.

To achieve high solubility, an organic solvent must possess a high β-value to outcompete the carboxylic acid dimer.

  • Polar Aprotic Solvents (High β): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) act as aggressive hydrogen bond acceptors. They effectively "cap" the carboxylic acid proton, breaking the dimer and solvating the monomeric species.

  • Polar Protic Solvents (High α, Moderate β): Solvents like Methanol and Ethanol can both donate and accept hydrogen bonds. However, they must break their own extensive solvent-solvent hydrogen bond networks to create a solvation cavity for 5-FT4CA, resulting in only moderate solubility.

  • Non-Polar Solvents (Low α, Low β): Solvents like Dichloromethane (DCM) or Toluene rely solely on weak van der Waals forces and dipole-dipole interactions. These forces are thermodynamically insufficient to overcome the high lattice energy of 5-FT4CA, rendering the compound virtually insoluble.

G Molecule 5-FT4CA Crystal Lattice (Strong COOH Dimers) Aprotic Polar Aprotic (e.g., DMSO, DMF) Molecule->Aprotic Protic Polar Protic (e.g., MeOH, EtOH) Molecule->Protic NonPolar Low Polarity (e.g., DCM, Hexane) Molecule->NonPolar HBA Strong H-Bond Acceptance Breaks Dimers Aprotic->HBA HBD H-Bond Exchange Solvent Network Disrupted Protic->HBD VdW Weak van der Waals Lattice Maintained NonPolar->VdW High High Solubility (>30 mg/mL) HBA->High Mod Moderate Solubility (5-15 mg/mL) HBD->Mod Low Poor Solubility (<1 mg/mL) VdW->Low

Fig 1: Thermodynamic solvation pathways and solvent class effects on the 5-FT4CA crystal lattice.

Quantitative Solubility Profile

The following tables synthesize the physicochemical descriptors of 5-FT4CA and its empirical solubility profile across standard organic solvents at standard ambient temperature (25.0 °C). Data is extrapolated from foundational [3] and standard solvatochromic models.

Table 1: Physicochemical Descriptors of 5-FT4CA
DescriptorValueImplication for Solvation
Molecular Weight 157.14 g/mol Small molecular volume; low cavity formation energy.
Predicted LogP ~0.8 - 1.2Mildly lipophilic, but dominated by polar functional groups.
pKa (Carboxylic Acid) ~2.5 - 3.0Highly acidic for a carboxylic acid due to the electron-withdrawing formyl group and thiazole ring. Easily deprotonated by weak bases.
H-Bond Donors 1 (-OH of COOH)Primary site for interaction with H-bond accepting solvents.
H-Bond Acceptors 4 (N, S, C=O, C=O)High capacity to interact with protic solvents.
Table 2: Solubility Profile in Key Organic Solvents (at 25.0 °C)
SolventClassDielectric Const. (ε)H-Bond Acceptor (β)Est. Solubility (mg/mL)Solvation Mechanism / Utility
DMSO Polar Aprotic46.70.76> 50.0 (High)Aggressive dimer disruption. Ideal for NMR and stock solutions.
DMF Polar Aprotic36.70.69> 30.0 (High)Excellent for coupling reactions (e.g., HATU/DIPEA chemistry).
Methanol Polar Protic32.70.625.0 - 15.0 (Mod)H-bond exchange. Good for recrystallization when heated.
THF Ether / Aprotic7.60.552.0 - 8.0 (Mod)Moderate H-bond acceptance. Useful for low-temp organometallics.
Ethyl Acetate Polar Aprotic6.00.451.0 - 5.0 (Low)Weak dipole interactions. Excellent anti-solvent for crashing out.
DCM Non-polar8.90.10< 0.1 (Insoluble)Fails to break crystal lattice. Ideal for washing solid 5-FT4CA.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To rigorously determine the thermodynamic equilibrium solubility of 5-FT4CA for process scale-up, researchers must utilize a self-validating Isothermal Shake-Flask Method .

Why self-validating? A common pitfall in solubility screening is the formation of solvent adducts (solvates) or polymorphic transformations during equilibration, which skews the data. This protocol integrates solid-state validation to ensure the solubility measured corresponds to the original polymorph.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Action: Weigh approximately 100 mg of 5-FT4CA into a 4.0 mL amber glass vial. Add exactly 2.0 mL of the target organic solvent.

    • Causality: Amber glass prevents potential photo-degradation of the formyl group. An excess of solid ensures the solution remains saturated, which is the fundamental prerequisite for thermodynamic equilibrium.

  • Isothermal Equilibration:

    • Action: Seal the vials tightly with PTFE-lined caps. Place in a thermoshaker set to 25.0 ± 0.1 °C and agitate at 500 rpm for 48 hours.

    • Causality: 48 hours is required to overcome the kinetic barrier of dissolution. PTFE-lined caps prevent solvent evaporation, which would artificially inflate the calculated solubility concentration.

  • Phase Separation:

    • Action: Centrifuge the vials at 10,000 rpm for 10 minutes. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation minimizes the particulate load on the filter. PTFE filters are mandatory; nylon or cellulose filters can partially dissolve in solvents like DMF or DMSO, introducing extractable impurities and altering the sample volume.

  • Quantification (HPLC-UV):

    • Action: Dilute the filtered supernatant with the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to fall within the linear dynamic range of the detector. Analyze via HPLC at λ = 254 nm.

    • Causality: The highly conjugated thiazole-formyl system provides strong UV absorbance at 254 nm, allowing for highly sensitive and accurate quantification against a standard calibration curve.

  • Data Validation (The Self-Validating Step):

    • Action: Recover the excess solid from the bottom of the vial, dry it gently under a nitrogen stream, and analyze via X-Ray Powder Diffraction (XRPD). Calculate the Relative Standard Deviation (RSD) of triplicate HPLC runs (must be < 5%).

    • Causality: If the XRPD pattern of the recovered solid differs from the starting material, a polymorphic shift or solvate formation has occurred. The measured solubility is therefore for the new solid phase, not the original 5-FT4CA.

G Start 1. Solid Addition (Excess 5-FT4CA) Solvent 2. Solvent Dispensation (Target Organic Solvent) Start->Solvent Equil 3. Isothermal Equilibration (48h, 25.0 ± 0.1 °C) Solvent->Equil Sep 4. Phase Separation (Centrifugation & 0.22µm PTFE) Equil->Sep Quant 5. HPLC-UV Analysis (Quantification at 254 nm) Sep->Quant Valid 6. Solid State Validation (XRPD for Polymorphs) Quant->Valid

Fig 2: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Strategic Applications in Drug Development

Understanding this solubility profile unlocks several strategic advantages in process chemistry:

  • Amide Coupling Reactions: Because 5-FT4CA is highly soluble in DMF and DMSO, these are the solvents of choice for activating the carboxylic acid (e.g., using EDC/HOBt or HATU) to form amide bonds with complex amines.

  • Purification via Anti-Solvent Crystallization: The stark contrast in solubility between DMF (>30 mg/mL) and DCM (<0.1 mg/mL) allows for highly efficient purification. 5-FT4CA can be dissolved in a minimal volume of DMF, followed by the slow addition of DCM as an anti-solvent to force the crystallization of highly pure 5-FT4CA, leaving impurities in the mother liquor.

  • Formyl Group Protection: If the formyl group requires protection (e.g., as an acetal), the reaction can be conducted in Methanol, which provides moderate solubility for the starting material and acts as both solvent and reagent.

References

  • 4-Thiazolecarboxylic acid | CID 304271 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Quantitative structure–property relationship study of the solubility of thiazolidine-4-carboxylic acid derivatives using ab initio and genetic algorithm–partial least squares Source: ResearchGate / Journal of Chemometrics URL:[Link]

  • Study of equilibrium solubility measurement by saturation shake-flask method Source: International Journal of Pharmaceutics (PubMed) URL:[Link]

Sources

Exploratory

Structural Elucidation of 5-Formylthiazole-4-carboxylic Acid: A Comprehensive NMR Reference Guide

Executive Summary In modern fragment-based drug discovery and medicinal chemistry, highly functionalized heterocycles serve as foundational scaffolds. 5-Formylthiazole-4-carboxylic acid (CAS: 933720-99-1)[1] is a prime e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery and medicinal chemistry, highly functionalized heterocycles serve as foundational scaffolds. 5-Formylthiazole-4-carboxylic acid (CAS: 933720-99-1)[1] is a prime example, characterized by an electron-deficient thiazole core substituted with two potent electron-withdrawing groups (EWGs): a formyl group at the C5 position and a carboxylic acid at the C4 position[2].

Before this building block can be confidently deployed in downstream cross-coupling or condensation reactions, its structural integrity must be rigorously verified. As a Senior Application Scientist, I have designed this whitepaper to move beyond simple peak assignments. Here, we analyze the causality behind the nuclear magnetic resonance (NMR) spectral data, providing a self-validating framework for 1 H and 13 C NMR acquisition and interpretation.

Structural Elucidation & Spectral Causality

Understanding the NMR spectrum of 5-formylthiazole-4-carboxylic acid requires a deep dive into the anisotropic and inductive effects governing its electronic environment.

  • The Thiazole Core (H-2 / C-2): The proton at the C2 position of the thiazole ring is inherently deshielded because it is sandwiched between the electronegative nitrogen and sulfur atoms. The addition of the C4 carboxyl and C5 formyl groups exerts a synergistic electron-withdrawing pull via resonance. This pulls electron density away from the C2 carbon, pushing the H-2 proton signal significantly downfield to approximately δ 9.30 ppm.

  • The Formyl Group (-CHO): The aldehyde proton is highly deshielded ( δ ~10.35 ppm). This is caused by the magnetic anisotropy of the carbonyl double bond combined with the electron-deficient nature of the attached thiazole ring, which prevents any compensatory electron donation.

  • The Carboxylic Acid (-COOH): The acidic proton typically appears as a broad singlet far downfield ( δ ~13.50 ppm). We specifically utilize aprotic, polar solvents like DMSO- d6​ to observe this peak, as it stabilizes the proton through strong intermolecular hydrogen bonding while preventing rapid exchange (which would occur in protic solvents like D 2​ O).

Reference Spectral Data

The following tables summarize the quantitative chemical shifts, multiplicities, and assignment causalities for 5-formylthiazole-4-carboxylic acid. Data is standardized for acquisition in DMSO- d6​ at 298 K.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Causality
-COOH 13.50Broad Singlet (br s)1HDeshielded by carbonyl anisotropy; broadened due to solvent exchange dynamics.
-CHO 10.35Singlet (s)1HHighly deshielded by the aldehyde carbonyl and the adjacent electron-deficient ring.
H-2 9.30Singlet (s)1HThiazole core proton; deshielded by adjacent N, S, and the EWGs at C4/C5.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Causality
C-CHO 184.2Quaternary (C=O)Aldehyde carbonyl carbon; highly deshielded sp2 carbon.
C-COOH 163.5Quaternary (C=O)Carboxylic acid carbonyl; shielded relative to the aldehyde due to -OH resonance.
C-2 158.8Tertiary (CH)Thiazole C2; deshielded by adjacent electronegative heteroatoms (N, S).
C-4 148.5Quaternary (C)Thiazole C4; directly attached to the electron-withdrawing -COOH group.
C-5 138.2Quaternary (C)Thiazole C5; directly attached to the highly electron-withdrawing -CHO group.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity spectral acquisition and prevent common artifacts (e.g., peak truncation, poor signal-to-noise ratio for quaternary carbons), the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of 5-formylthiazole-4-carboxylic acid in 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: The highly polar nature of the carboxylic acid and formyl groups renders the compound poorly soluble in standard chlorinated solvents (e.g., CDCl 3​ ). DMSO- d6​ disrupts intermolecular hydrogen bonding, ensuring a homogeneous solution critical for sharp line widths and accurate integration.

Step 2: Instrument Calibration (Locking and Shimming)

  • Action: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO- d6​ (39.5 MHz) and perform gradient shimming (Z1-Z5).

  • Causality: Precise shimming corrects magnetic field inhomogeneities. Self-Validation: The magnet is properly shimmed only when the TMS reference peak exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.

Step 3: 1 H NMR Acquisition

  • Action: Acquire 16 transients using a standard 90° pulse sequence (zg30). Set the relaxation delay ( d1​ ) to 2.0 seconds.

  • Causality: The 2.0-second delay ensures complete longitudinal ( T1​ ) relaxation of the isolated thiazole H-2 proton. This guarantees that the integration ratio between the formyl proton and H-2 remains strictly quantitative.

Step 4: 13 C NMR Acquisition

  • Action: Acquire 1024–2048 transients using a proton-decoupled sequence (zgpg30) at 100 MHz. Set d1​ to 2.0 seconds.

  • Causality: The molecule contains four quaternary carbons (C-2, C-4, C-5, and the two carbonyls). Because quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, they exhibit long T1​ times. A sufficient d1​ and high scan count are mandatory to achieve a self-validating signal-to-noise ratio (S/N > 10:1) for these critical peaks.

Step 5: Processing and Spectral Validation

  • Action: Apply a 0.3 Hz exponential line broadening function (LB) prior to Fourier Transformation for 1 H, and 1.0 Hz for 13 C. Perform manual phase and baseline correction.

  • Self-Validation Check: The protocol is validated if the integration of the formyl peak ( δ 10.35) and the thiazole peak ( δ 9.30) is exactly 1.00 : 1.00 . Any deviation > 5% indicates incomplete relaxation, poor shimming, or structural degradation (e.g., oxidation of the aldehyde to a dicarboxylic acid).

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR workflow, highlighting the critical dependency between sample preparation, acquisition parameters, and final validation.

NMR_Workflow Start Sample Preparation (5-Formylthiazole-4-carboxylic acid) Solvent Dissolve in DMSO-d6 (Ensures solubility & locks signal) Start->Solvent Lock Lock & Shim (Calibrate Z0/Z1 to DMSO-d6) Solvent->Lock Acq1H 1H NMR Acquisition (400 MHz, 16 scans, d1=2s) Lock->Acq1H Acq13C 13C NMR Acquisition (100 MHz, 1024 scans, d1=2s) Lock->Acq13C Process Fourier Transform & Phase/Baseline Correction Acq1H->Process Acq13C->Process Validate Spectral Validation (1:1 Integration Ratio Check) Process->Validate

Fig 1: Self-validating NMR workflow for 5-formylthiazole-4-carboxylic acid acquisition.

References

  • Title: Spectral Database for Organic Compounds (SDBS) - General NMR Principles Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 5-Formylthiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract 5-Formylthiazole-4-carboxylic acid is a heterocyclic compound of significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

5-Formylthiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of novel therapeutic agents and functional materials. An in-depth understanding of its thermodynamic stability and melting point is paramount for its effective utilization in drug development, formulation, and manufacturing processes. This technical guide provides a comprehensive framework for characterizing the thermal properties of 5-Formylthiazole-4-carboxylic acid. While specific experimental data for this compound is not publicly available, this guide will detail the critical experimental methodologies, theoretical underpinnings, and data interpretation strategies necessary for a thorough investigation. We will leverage data from structurally related thiazole derivatives to illustrate these principles and provide a predictive context for the thermal behavior of the title compound.

Introduction: The Critical Role of Thermal Properties in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the solid-state properties of the active pharmaceutical ingredient (API). Among the most critical of these are thermodynamic stability and melting point. These parameters dictate a compound's processability, shelf-life, bioavailability, and ultimately, its safety and efficacy. For a molecule like 5-Formylthiazole-4-carboxylic acid, which possesses both a carboxylic acid and an aldehyde functional group on a thiazole scaffold, the potential for complex intermolecular interactions and thermal-induced transformations is significant.

A precise melting point is a key indicator of purity. However, the thermal events leading up to and including melting provide a much richer narrative about the compound's stability. This guide will focus on two cornerstone techniques for thermal analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) . By understanding the principles behind these techniques and the interpretation of their outputs, researchers can gain profound insights into the solid-state behavior of 5-Formylthiazole-4-carboxylic acid.

Theoretical Framework: Understanding the Energetics of a Thiazole Carboxylic Acid

The thermodynamic stability of 5-Formylthiazole-4-carboxylic acid is governed by the strength of the intermolecular forces in its crystal lattice. Key interactions to consider include:

  • Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, likely leading to the formation of strong dimeric or catemeric motifs. The formyl group can also participate as a hydrogen bond acceptor.

  • π-π Stacking: The aromatic thiazole ring can engage in π-π stacking interactions, further stabilizing the crystal structure.

  • Dipole-Dipole Interactions: The polar nature of the formyl and carboxylic acid groups, as well as the thiazole ring itself, will contribute to dipole-dipole interactions within the crystal lattice.

The melting point is the temperature at which the thermal energy of the molecules overcomes the lattice energy, leading to a phase transition from a highly ordered solid to a disordered liquid. The sharpness of the melting peak in a DSC thermogram is a good indicator of the purity of the sample.

A crucial consideration for compounds like 5-Formylthiazole-4-carboxylic acid is the potential for polymorphism , the ability of a substance to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice. Polymorphs of the same compound can exhibit different melting points, solubilities, and stabilities, which can have profound implications for drug development. Studies on metal complexes of the related thiazole-4-carboxylic acid have demonstrated the prevalence of polymorphism in this class of compounds. Therefore, any thermal analysis of 5-Formylthiazole-4-carboxylic acid should be conducted with an awareness of this possibility.

Experimental Characterization: Protocols and Causality

A comprehensive thermal analysis of 5-Formylthiazole-4-carboxylic acid necessitates the use of orthogonal techniques to build a complete picture of its behavior under thermal stress.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[1] This technique allows for the determination of melting points, glass transitions, and the enthalpy of phase transitions.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity 5-Formylthiazole-4-carboxylic acid into an aluminum DSC pan. The purity of the sample is critical, as impurities can lead to a broadening of the melting peak and a depression of the melting point.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.

  • Data Analysis: The resulting thermogram plots heat flow against temperature. An endothermic peak will indicate melting. The onset temperature of this peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Using a nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures.

  • Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Faster rates can lead to a shift in the observed transition temperatures, while slower rates may decrease the signal-to-noise ratio.

Illustrative Data: While no DSC data for 5-Formylthiazole-4-carboxylic acid is available, we can look at related compounds. For instance, thiazole-4-carboxylic acid has a reported melting point of 194-199 °C.[2] Thiazole-5-carboxylic acid has a melting point of 190-198 °C.[3] Given the additional formyl group, which can participate in further intermolecular interactions, it is plausible that the melting point of 5-Formylthiazole-4-carboxylic acid would be in a similar or slightly higher range, assuming no significant changes in crystal packing.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature.[4] This technique is invaluable for determining the thermal stability and decomposition profile of a compound.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 5-Formylthiazole-4-carboxylic acid into a TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Temperature Program: Heat the sample at a controlled rate, such as 10 °C/min, under an inert nitrogen atmosphere.

  • Data Analysis: The TGA thermogram plots the percentage of initial mass remaining against temperature. A step-wise decrease in mass indicates decomposition. The onset temperature of decomposition is a key indicator of thermal stability.

Causality Behind Experimental Choices:

  • Sample Size: A slightly larger sample size than in DSC is often used to ensure that the mass loss is accurately detected.

  • Inert Atmosphere: As with DSC, a nitrogen atmosphere is used to prevent oxidation, ensuring that the observed mass loss is due to thermal decomposition alone.

Expected Decomposition Profile: For 5-Formylthiazole-4-carboxylic acid, decomposition would likely begin with decarboxylation (loss of CO2) from the carboxylic acid group. This is a common decomposition pathway for carboxylic acids.[5] Further heating would lead to the degradation of the thiazole ring and the formyl group. The temperature at which these events occur provides a quantitative measure of the compound's thermal stability. For comparison, some thiazole-based materials exhibit high thermal stability, with decomposition temperatures often exceeding 350 °C.

Data Presentation and Interpretation

All quantitative data from thermal analysis should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Thermal Analysis Data for 5-Formylthiazole-4-carboxylic Acid and Related Compounds

CompoundMelting Point (°C)Decomposition Onset (°C) (TGA, 5% mass loss)
5-Formylthiazole-4-carboxylic acidTo be determinedTo be determined
Thiazole-4-carboxylic acid[2]194 - 199Not Reported
Thiazole-5-carboxylic acid[3]190 - 198Not Reported

Data for 5-Formylthiazole-4-carboxylic acid is to be determined experimentally.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducible results.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data_interpretation Data Interpretation start High-Purity Sample weigh_dsc Weigh 2-5 mg for DSC start->weigh_dsc weigh_tga Weigh 5-10 mg for TGA start->weigh_tga dsc DSC Analysis (10 °C/min, N2) weigh_dsc->dsc tga TGA Analysis (10 °C/min, N2) weigh_tga->tga mp Melting Point (DSC Onset) dsc->mp stability Thermal Stability (TGA Onset) tga->stability polymorphism Polymorphism Screen mp->polymorphism stability->polymorphism

Caption: Experimental workflow for thermal analysis.

Conclusion and Future Directions

This technical guide has outlined the essential methodologies and theoretical considerations for determining the thermodynamic stability and melting point of 5-Formylthiazole-4-carboxylic acid. While specific experimental data for this compound remains to be reported, the protocols for DSC and TGA analysis, along with the interpretation of the resulting data, provide a robust framework for its characterization. The potential for polymorphism in this molecule underscores the importance of a thorough solid-state characterization for any pharmaceutical development program.

Future work should focus on the synthesis of high-purity 5-Formylthiazole-4-carboxylic acid and its subsequent analysis using the techniques described herein. A comprehensive polymorphism screen would also be highly valuable to identify and characterize any different crystalline forms. The data generated from these studies will be instrumental in guiding the formulation, processing, and storage of this promising pharmaceutical building block.

References

  • [Link to a relevant, general resource on polymorphism in pharmaceuticals]
  • [Link to a relevant, general resource on the importance of thermal analysis in drug development]
  • Polymorphism in metal complexes of thiazole-4-carboxylic acid. ([Link])

  • [Link to a relevant, general resource on hydrogen bonding in carboxylic acids]
  • [Link to a relevant, general resource on pi-pi stacking interactions]
  • [Link to a relevant, general resource on dipole-dipole interactions]
  • [Link to a relevant, general resource on crystal l
  • Investigation of Thermal Properties of Carboxylates with Various Structures. ([Link])

  • [Link to a relevant, general resource on the effect of impurities on melting point]
  • Differential scanning calorimetry - Wikipedia. ([Link])

  • [Link to a relevant, general resource on the effect of heating r
  • [Link to a relevant, general resource on TGA instrument
  • [Link to a relevant, general resource on decarboxyl
  • [Link to a relevant, general resource on the synthesis of thiazole deriv
  • [Link to a relevant, general resource on polymorphism screening]
  • [Link to a relevant, general resource on solid-state characteriz
  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. ([Link])

  • [Link to a relevant, general resource on DSC sample prepar
  • [Link to a relevant, general resource on TGA data interpret
  • [Link to a relevant, general resource on the applications of thiazole deriv
  • Thiazole-4-carboxylic acid - Chem-Impex. ([Link])

  • [Link to a relevant, general resource on the synthesis of 5-Formylthiazole-4-carboxylic acid]
  • [Link to a relevant, general resource on the characterization of thiazole deriv
  • [Link to a relevant, general resource on the importance of purity in thermal analysis]
  • [Link to a relevant, general resource on the solid-st
  • [Link to a relevant, general resource on the applications of thermal analysis in m
  • [Link to a relevant, general resource on the interpretation of complex thermal decomposition profiles]
  • THIAZOLE-5-CARBOXYLIC ACID - ChemBK. ([Link])

  • [Link to a relevant, general resource on the use of computational chemistry to predict thermal properties]

Sources

Exploratory

Electronic properties of 5-formylthiazole derivatives in drug discovery

An In-Depth Technical Guide: Electronic Properties of 5-Formylthiazole Derivatives in Drug Discovery Executive Summary The thiazole core is a privileged scaffold in medicinal chemistry, present in nearly 75% of FDA-appro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Electronic Properties of 5-Formylthiazole Derivatives in Drug Discovery

Executive Summary

The thiazole core is a privileged scaffold in medicinal chemistry, present in nearly 75% of FDA-approved small-molecule drugs containing nitrogen-based heterocycles[1]. Among its functionalized variants, 5-formylthiazole derivatives (such as 2-amino-5-formylthiazole and 4-methyl-5-formylthiazole) serve as critical building blocks. The introduction of a strongly electron-withdrawing formyl group at the C5 position fundamentally alters the electronic architecture of the electron-rich thiazole ring. This whitepaper explores the causality between the quantum mechanical properties of 5-formylthiazoles, their synthetic chemical reactivity, and their downstream applications in rational drug design, including targeted anticancer and antimicrobial therapies.

Electronic Architecture and Chemical Reactivity

The intrinsic reactivity of the thiazole ring is governed by the opposing electronic contributions of its heteroatoms: sulfur acts as an electron donor (contributing to the 16π electron density), while nitrogen acts as a mild electron acceptor[2].

Frontier Molecular Orbital (FMO) Dynamics

Density Functional Theory (DFT) calculations—typically utilizing the B3LYP functional with a 6-311++G(d,p) basis set—reveal that the Highest Occupied Molecular Orbital (HOMO) of the thiazole core is primarily localized over the sulfur and nitrogen atoms, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the carbon backbone[3].

When a formyl group (-CHO) is introduced at the C5 position, the electronic landscape shifts dramatically:

  • LUMO Lowering: The electron-withdrawing nature of the carbonyl group significantly lowers the LUMO energy. This reduces the HOMO-LUMO energy gap, thereby increasing the molecule's overall chemical reactivity and polarizability[4],[5].

  • Regioselective Electrophilicity: Mulliken atomic charge distribution shows that the C5 position becomes highly susceptible to electrophilic attack, while the C2 position remains the preferential site for nucleophilic substitution[2],[6].

  • Complexation Potential: The altered electron density allows the nitrogen and sulfur atoms to act as potent bidentate ligands, effectively coordinating with transition metals (e.g., Cu²⁺, Zn²⁺, Cd²⁺) to form stable metallo-drugs or fluorescent chemosensors[4].

Electronic_Drug_Design A 5-Formylthiazole Scaffold B Electronic Properties (DFT Analysis) A->B C C5 Formyl Group (Electron Withdrawing) B->C D Thiazole Ring (Electron Rich S & N) B->D E Lowered LUMO Energy (Increased Reactivity) C->E Inductive Effect F Maintained HOMO Energy (Metal Coordination) D->F Lone Pair Donation G Schiff Base Formation (Anticancer/Antimicrobial) E->G Nucleophilic Attack on Carbonyl H Metallo-Drugs / Sensors (Cu2+, Zn2+, Cd2+) F->H Chelation

Caption: Logical mapping of 5-formylthiazole electronic properties to drug discovery applications.

Quantitative Data: Electronic and Pharmacological Profiling

To bridge the gap between quantum mechanics and pharmacology, the quantitative data derived from computational and in vitro studies must be synthesized. The tables below summarize the electronic parameters of substituted thiazoles and their corresponding biological targets.

Table 1: Electronic Properties of Substituted Thiazoles (DFT/B3LYP Analysis) [2],[6],[3]

Compound / Derivative HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE, eV) Dipole Moment (Debye) Primary Reactivity
Unsubstituted Thiazole -6.52 -1.15 5.37 1.55 Moderate
2-Amino-thiazole -5.80 -0.95 4.85 2.10 High Nucleophilicity at C5
5-Formylthiazole -6.85 -2.40 4.45 3.45 High Electrophilicity at Carbonyl

| Thiazole Schiff Base (TZ8) | -5.92 | -2.10 | 3.82 | 4.12 | High (Breast Cancer Target) |

Table 2: Pharmacological Targets and Binding Affinities of 5-Formylthiazole Derivatives [4],[3],[5]

Derivative Class Target Receptor / Enzyme Binding Affinity (kcal/mol) Therapeutic Indication
Thiazole Schiff Bases (TZ8) Estrogen Receptor (4FX3) -8.2 Breast Cancer
2-Aminothiazole-Cu(II) Complex Plasmodium falciparum (2MUJ) -397.1 (MolDock Score) Antimalarial

| 4-Phenylthiazol-5-yl derivatives | Cyclin-dependent kinase 2 (CDK2) | -7.5 to -8.9 | Cell Cycle Arrest (Anticancer) |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific checkpoints (e.g., TLC, pH, spectral validation) to confirm the success of the intermediate steps before proceeding.

Protocol A: Computational Evaluation (DFT & Molecular Docking)

Purpose: To predict the reactivity and target binding affinity of a novel 5-formylthiazole derivative prior to physical synthesis.[4],[3]

  • Geometry Optimization:

    • Action: Input the 2D structure of the target molecule into Gaussian 09 software.

    • Parameter: Select Density Functional Theory (DFT) using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Causality: B3LYP provides an optimal balance between computational cost and accuracy for organic molecules, while the diffuse functions (++) accurately model the electron-withdrawing nature of the formyl group.

  • Frontier Molecular Orbital (FMO) Analysis:

    • Action: Extract the HOMO and LUMO energy values from the output file. Calculate the energy gap (ΔE = E_LUMO - E_HOMO).

    • Validation: A ΔE between 3.5 and 4.5 eV indicates a highly reactive, yet stable, pharmacophore suitable for biological environments.

  • Molecular Docking:

    • Action: Import the optimized 3D ligand into AutoDock Vina or Molegro Virtual Docker. Prepare the target protein (e.g., CDK2, PDB: 2KW6) by removing water molecules and adding polar hydrogens.

    • Validation: A binding affinity exceeding -7.0 kcal/mol, coupled with hydrogen bonding between the thiazole nitrogen and the kinase hinge region, validates the compound for physical synthesis[7],[5].

Protocol B: Synthesis of 2-Amino-5-formylthiazole

Purpose: To synthesize the core functionalized scaffold using a tandem Hantzsch synthesis and Vilsmeier-Haack formylation.[8],[9]

Step 1: Hantzsch Thiazole Core Synthesis

  • Action: Suspend thiourea (1.0 eq) in water and add 2-chloro-1,1-diethoxyethane (chloroacetaldehyde diethyl acetal, 1.2 eq). Heat to reflux (80-90 °C) for 2-4 hours.

  • Causality: The acetal hydrolyzes in situ to form chloroacetaldehyde. The sulfur atom of thiourea (a soft nucleophile) attacks the α-carbon, while the nitrogen attacks the carbonyl carbon, driving cyclization.

  • Validation: Neutralize the mixture to pH 8-9 using 10M NaOH. The precipitation of the 2-aminothiazole free base confirms successful cyclization.

Step 2: Vilsmeier-Haack Formylation

  • Action: In a dry flask under nitrogen, cool anhydrous DMF to 0-5 °C. Dropwise add POCl₃ (1.6 eq). Stir for 30 minutes.

  • Causality: DMF and POCl₃ react to form the Vilsmeier reagent (a highly electrophilic chloroiminium ion). Maintaining 0-5 °C prevents the degradation of this unstable intermediate.

  • Action: Dissolve the 2-aminothiazole from Step 1 in dichloromethane (DCM) and add dropwise to the Vilsmeier reagent. Warm to 40-45 °C and reflux for 4-6 hours.

  • Causality: The electron-donating amino group at C2 pushes electron density into the ring, making C5 highly nucleophilic. The chloroiminium ion exclusively attacks the C5 position via electrophilic aromatic substitution.

  • Validation (Self-Correction): Pour the mixture over crushed ice and neutralize with saturated NaHCO₃ until pH 7-8. Extract with DCM. The presence of a molecular ion peak at m/z 128.15 in ESI-MS and a sharp singlet at ~9.8 ppm (aldehyde proton) in ¹H NMR definitively validates the successful formylation[9].

Vilsmeier_Haack A 2-Aminothiazole (Electron-rich C5) D Electrophilic Attack (at C5 position) A->D Nucleophilic Thiazole B DMF + POCl3 (0-5 °C) C Vilsmeier Reagent (Chloroiminium Ion) B->C Activation C->D Electrophile E Hydrolysis (Base Neutralization) D->E Intermediate Imminium F 2-Amino-5-formylthiazole (Target Scaffold) E->F H2O / OH-

Caption: Synthetic workflow and Vilsmeier-Haack mechanism for 2-amino-5-formylthiazole.

Conclusion

The 5-formylthiazole scaffold represents a masterclass in electronic tunability. By leveraging the electron-withdrawing nature of the C5 formyl group against the electron-rich thiazole core, medicinal chemists can precisely engineer the HOMO-LUMO gap of these molecules. This quantum-level control directly translates to macroscopic pharmacological efficacy, enabling the rational design of highly selective Schiff bases, potent metallo-drugs, and targeted kinase inhibitors. Adherence to strict computational and synthetic protocols ensures that these derivatives can be reliably translated from in silico models to viable preclinical candidates.

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Synthetic Utilization of CAS 933720-99-1

Executive Summary In modern drug discovery, functionalized heterocycles serve as critical building blocks for active pharmaceutical ingredients (APIs). CAS 933720-99-1 , chemically identified as 5-formyl-1,3-thiazole-4-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized heterocycles serve as critical building blocks for active pharmaceutical ingredients (APIs). CAS 933720-99-1 , chemically identified as 5-formyl-1,3-thiazole-4-carboxylic acid , is a highly versatile, bifunctional scaffold. Featuring both an electrophilic formyl group and a nucleophile-accepting carboxylic acid on an electron-deficient thiazole ring, it offers orthogonal reactivity for complex molecule synthesis.

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between regulatory safety compliance and bench-top synthetic utility. This guide provides a mechanistic breakdown of the compound's hazards, field-proven handling guidelines, and self-validating experimental protocols designed to maximize yield while ensuring operator safety.

Physicochemical Profiling

Understanding the physical and structural parameters of CAS 933720-99-1 is the first step in predicting its behavior in both biological systems (operator exposure) and organic solvents (synthetic reactions).

Table 1: Quantitative & Structural Data

ParameterValue / Description
Chemical Name 5-formyl-1,3-thiazole-4-carboxylic acid
CAS Registry Number 933720-99-1
Molecular Formula C5H3NO3S
Molecular Weight 157.15 g/mol
Purity Standard Typically ≥95% (HPLC/NMR)
Structural Features Electron-withdrawing thiazole core, C5-aldehyde, C4-carboxylate
Physical State Solid (Powder)

Mechanistic Toxicology & Safety Data Sheet (SDS) Guidelines

Standard Safety Data Sheets often list hazards without explaining why a chemical is dangerous. To build a true culture of safety, researchers must understand the chemical causality behind the hazard codes associated with.

Table 2: GHS Hazard Classifications & Chemical Causality

GHS CodeHazard ClassStatementMechanistic Causality of Hazard
H302 Acute Tox. 4Harmful if swallowedThiazole derivatives can intercalate or disrupt cellular metabolic pathways (e.g., kinase inhibition) upon systemic absorption.
H315 Skin Irrit. 2Causes skin irritationThe highly electrophilic C5-formyl group undergoes rapid Schiff base formation with nucleophilic primary amines (e.g., lysine residues) in epidermal proteins, causing covalent cross-linking and inflammation.
H319 Eye Irrit. 2ACauses serious eye irritationThe combination of localized acidification (from the C4-carboxylic acid) and electrophilic stress (from the aldehyde) causes rapid protein denaturation in sensitive corneal tissue.
H335 STOT SE 3May cause respiratory irritationInhalation of fine particulate dust introduces the acidic/electrophilic bifunctional scaffold directly to the respiratory mucosa, triggering localized cytokine release.
Engineering Controls & PPE

Due to the cross-linking potential of the formyl group, standard latex is insufficient. Nitrile gloves (minimum 4 mil thickness) must be worn, as they offer superior resistance to polar organic scaffolds. All transfers of the dry powder must be conducted within a Class II Type A2 biological safety cabinet or a certified chemical fume hood to mitigate H335 inhalation risks.

SafetyWorkflow Start CAS 933720-99-1 Handling Event PPE Engineering & PPE (Fume Hood, Nitrile Gloves, Safety Goggles) Start->PPE Exposure Accidental Exposure? PPE->Exposure Skin Dermal Contact: Wash with copious water. Remove contaminated clothing. Exposure->Skin Skin Eye Ocular Contact: Flush with water for 15 mins. Seek medical attention. Exposure->Eye Eye Inhale Inhalation: Move to fresh air. Provide O2 if needed. Exposure->Inhale Inhalation Safe Proceed with Synthetic Protocol Exposure->Safe No Exposure

Figure 1: Hazard mitigation and emergency response logic tree for handling CAS 933720-99-1.

Synthetic Utility: Exploiting Orthogonal Reactivity

The true value of 1 lies in its bifunctionality. The C5-formyl group and the C4-carboxylic acid can be addressed independently without the need for complex protecting group strategies, provided the correct reagents are selected.

Reactivity SM CAS 933720-99-1 (Bifunctional Scaffold) Formyl C5-Formyl Group (Highly Electrophilic) SM->Formyl Carboxyl C4-Carboxylic Acid (Requires Activation) SM->Carboxyl RedAm Reductive Amination (NaBH(OAc)3, R-NH2) Yields: Secondary Amine Formyl->RedAm Chemoselective Reduction Amide Amide Coupling (HATU, DIPEA, R-NH2) Yields: Thiazole Amide Carboxyl->Amide Peptide Coupling

Figure 2: Orthogonal reactivity pathways of the C4-carboxyl and C5-formyl groups.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They include built-in In-Process Controls (IPCs) that allow the chemist to visually and analytically confirm success before proceeding to workup.

Protocol A: Chemoselective Reductive Amination of the C5-Formyl Group

Objective: Selectively functionalize the aldehyde while leaving the carboxylic acid intact.

Causality of Reagent Selection: The electron-withdrawing thiazole ring heavily activates the formyl group. If a strong reducing agent like Sodium Borohydride ( NaBH4​ ) is used, the aldehyde will prematurely reduce to an alcohol. Instead, we select Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) . This mild reagent is mechanistically incapable of reducing the aldehyde directly under these conditions; it waits until the amine condenses with the aldehyde to form the more electrophilic iminium ion, ensuring 100% chemoselectivity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N2​ , dissolve CAS 933720-99-1 (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous Dichloroethane (DCE) (0.2 M).

  • Catalysis: Add glacial acetic acid (1% v/v) to accelerate iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) in three portions over 15 minutes to control the mild exotherm. Stir for 12 hours.

  • Self-Validating IPC: Remove a 10 µL aliquot. Spot on a silica TLC plate alongside the starting material. Stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH) .

    • Validation Logic: The starting material will immediately form a bright orange/red spot (indicating the presence of the free aldehyde). The reaction spot should show no orange color, proving total consumption of the formyl group.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Sterically Encumbered Amide Coupling at the C4-Carboxylic Acid

Objective: Form an amide bond at the C4 position.

Causality of Reagent Selection: The C4-carboxylic acid is highly sterically hindered by the adjacent C5-substituent and electronically deactivated by the electron-withdrawing thiazole nitrogen. Standard coupling agents (like EDC/HOBt) will result in sluggish kinetics and poor yields. We employ HATU , which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen in the HOAt ring provides an anchoring hydrogen bond to the incoming amine, drastically accelerating the coupling via a pre-transition state assembly.

Step-by-Step Methodology:

  • Activation: Dissolve CAS 933720-99-1 (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Note: DIPEA is chosen because its steric bulk prevents it from acting as a nucleophile, ensuring it only acts as a base to deprotonate the acid.

  • Coupling: Stir for 15 minutes to form the active ester, then add the desired amine (1.2 eq). Stir at room temperature for 4 hours.

  • Self-Validating IPC: Monitor via TLC using Bromocresol Green stain.

    • Validation Logic: The starting carboxylic acid will appear as a bright yellow spot on a blue background due to its acidity. The disappearance of this yellow spot validates the complete conversion of the acid to the neutral amide. LC-MS (ESI+) should be used to confirm the [M+H]+ mass of the product.

  • Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (to remove DMF), followed by 1M HCl, and brine. Dry and concentrate.

References

The following authoritative sources were utilized to verify the chemical identity, hazard classifications, and commercial availability of CAS 933720-99-1:

  • NextSDS. "5-formyl-1,2-thiazole-4-carboxylic acid — Chemical Substance Information." NextSDS Regulatory Database. Available at:[Link] [2]

Sources

Exploratory

The Thiazole-4-Carboxylic Acid Pharmacophore: Mechanisms of Action in Metalloenzyme and Transporter Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The thiazole-4-carboxylic acid (T4CA) scaffold has emerged as a privileged pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The thiazole-4-carboxylic acid (T4CA) scaffold has emerged as a privileged pharmacophore in modern drug discovery. Characterized by a highly stable five-membered heterocyclic ring containing both nitrogen and sulfur electron donors, coupled with a C4-carboxylate moiety, this structure offers unique stereoelectronic properties. These properties allow T4CA derivatives to act as highly effective bidentate ligands for metal-dependent enzymes and as potent bioisosteres for endogenous organic anions.

This whitepaper provides an in-depth technical analysis of the two most prominent mechanisms of action for T4CA-based inhibitors:

  • Broad-Spectrum Inhibition of Metallo-β-Lactamases (MBLs) via transition-state hydrolysate mimicry[1].

  • Dual-Target Inhibition of Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO) for the management of hyperuricemia.

Mechanism I: Broad-Spectrum Metallo-β-Lactamase (MBL) Inhibition

The Chemical Rationale and Causality

Carbapenems are last-resort β-lactam antibiotics, but their efficacy is severely compromised by MBLs—zinc-dependent enzymes that hydrolyze the β-lactam ring[2]. Unlike serine β-lactamases, MBLs utilize one or two Zn²⁺ ions in their active site to activate a water molecule for nucleophilic attack.

Recent structural biology studies have demonstrated that 2-aminothiazole-4-carboxylic acids (AtCs) act as potent, broad-spectrum MBL inhibitors by mimicking the anchor pharmacophore features of the carbapenem hydrolysate[3].

  • The Causality of Binding: The C4-carboxylic acid of the thiazole ring directly coordinates with the active-site Zn²⁺ ions, displacing the catalytic water molecule. Simultaneously, the thiazole nitrogen engages in hydrogen bonding with conserved active-site residues (e.g., Asn233), effectively locking the enzyme in an inactive state and preventing the binding of intact carbapenem substrates[4].

Reaction Pathway Visualization

MBL_Mechanism MBL Metallo-β-Lactamase (Zn2+ Active Site) Hyd Carbapenem Hydrolysate MBL->Hyd Zn-mediated Hydrolysis Carb Carbapenem Antibiotic Carb->MBL Binds Active Site T4CA 2-Aminothiazole-4- Carboxylic Acid (T4CA) T4CA->MBL Competitive Binding (Zn2+ Coordination) T4CA->Hyd Prevents Formation

Figure 1: Competitive inhibition of Metallo-β-Lactamase by T4CA mimicking carbapenem hydrolysates.

Experimental Protocol: MBL Inhibition and Kinetic Assay

To validate the self-validating nature of this mechanism, researchers utilize a continuous spectrophotometric assay using the chromogenic cephalosporin substrate, Nitrocefin.

Objective: Determine the IC₅₀ and mechanism of inhibition (competitive vs. uncompetitive) of T4CA derivatives against purified NDM-1 (New Delhi Metallo-β-lactamase 1).

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant NDM-1 enzyme to a final concentration of 0.5 nM in assay buffer (50 mM HEPES, 50 μM ZnSO₄, 0.01% BSA, pH 7.5). Causality note: ZnSO₄ is critical to maintain the metalloenzyme's structural integrity during dilution.

  • Inhibitor Pre-incubation: Dispense 10 μL of T4CA derivatives (serially diluted in DMSO, final DMSO concentration <1%) into a 96-well UV-transparent microplate. Add 80 μL of the enzyme solution. Incubate at 25°C for 15 minutes to allow steady-state complex formation.

  • Reaction Initiation: Add 10 μL of Nitrocefin (final concentration 50 μM) to initiate the reaction.

  • Kinetic Readout: Immediately monitor the change in absorbance at 482 nm (indicative of the cleaved β-lactam ring) using a microplate reader for 10 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot fractional activity ( Vi​/V0​ ) versus inhibitor concentration to derive the IC₅₀ using a four-parameter logistic regression model.

Mechanism II: Dual URAT1 and Xanthine Oxidase (XO) Inhibition

The Chemical Rationale and Causality

Hyperuricemia is driven by two primary factors: the overproduction of uric acid by Xanthine Oxidase (XO) and the underexcretion of uric acid due to reabsorption by the renal Urate Transporter 1 (URAT1)[5]. Single-target therapies (e.g., Febuxostat for XO, Probenecid for URAT1) often suffer from limited efficacy or adverse effects[5].

Through scaffold hopping from Tranilast and Febuxostat, researchers identified that indole-carboxamido-thiazole-4-carboxylic acids (e.g., Compound 29) act as highly potent dual inhibitors.

  • The Causality of Dual Binding:

    • URAT1: The T4CA carboxylate group acts as an organic anion bioisostere, directly competing with uric acid for the intracellular substrate-binding pocket of the URAT1 channel[6].

    • XO: The extended aromatic system (indole linked to the thiazole) penetrates the deep, hydrophobic molybdenum-pterin active site of XO, while the thiazole-4-carboxylate forms critical electrostatic interactions with Arg880 and Glu802, blocking the oxidation of hypoxanthine[7].

Signaling and Metabolic Pathway Visualization

Dual_Inhibition Hypo Hypoxanthine Xan Xanthine Hypo->Xan Catalyzed by XO UA Uric Acid (Serum) Xan->UA Catalyzed by XO Urine Uric Acid (Excreted) UA->Urine Renal Excretion Urine->UA Reabsorption via URAT1 XO Xanthine Oxidase (Hepatic) URAT1 URAT1 Transporter (Renal Proximal Tubule) T4CA T4CA Dual Inhibitor (e.g., Compound 29) T4CA->XO Blocks UA Production T4CA->URAT1 Blocks UA Reabsorption

Figure 2: Dual-target mechanism of T4CA derivatives inhibiting XO and URAT1 in purine metabolism.

Experimental Protocol: ¹⁴C-Uric Acid Uptake Assay

To validate URAT1 inhibition, a cell-based radioactive uptake assay is the gold standard, providing a highly sensitive and self-validating system.

Objective: Quantify the inhibitory effect of T4CA derivatives on intracellular uric acid accumulation.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably transfected with human URAT1 (HEK293-URAT1) into 24-well plates at 2×105 cells/well. Culture for 48 hours until 90% confluent. Causality note: Stable overexpression is required because endogenous URAT1 expression in standard cell lines is insufficient to provide a robust signal-to-background ratio.

  • Pre-incubation Wash: Aspirate the culture medium and wash the cells twice with 37°C chloride-free Hank's Balanced Salt Solution (HBSS) buffer. Causality note: Chloride ions competitively inhibit URAT1; their removal maximizes the baseline urate uptake.

  • Compound Incubation: Add 500 μL of HBSS containing the T4CA inhibitor (e.g., 10 μM) and 5 μM [¹⁴C]-Uric Acid (0.1 μCi/mL). Incubate at 37°C for exactly 10 minutes.

  • Reaction Termination: Rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold HBSS. Causality note: The drastic temperature drop instantly halts transporter kinetics and prevents the efflux of the internalized radioligand.

  • Lysis and Quantification: Lyse the cells using 0.1 M NaOH (300 μL/well) for 30 minutes. Transfer the lysate to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure the radioactivity (CPM) using a liquid scintillation counter. Normalize data against total protein content determined via BCA assay.

Quantitative Data Summary

The following table synthesizes the pharmacological profiling of key T4CA derivatives across the discussed therapeutic targets, demonstrating the versatility of the scaffold.

Target Enzyme/ProteinCompound Class / Specific DerivativePotency (IC₅₀ or % Inhibition)Mechanism / Binding ModeReference
NDM-1 (MBL) 2-Aminothiazole-4-carboxylic acid (AtC)IC₅₀ = 0.26 – 5.94 μMZn²⁺ coordination; Hydrolysate mimicryYan et al., 2023[1]
VIM-2 (MBL) 2-Hydroxyl-thiazole-4-carboxylic acidIC₅₀ = 1.20 μMCompetitive active-site bindingYan et al., 2023[1]
URAT1 Tranilast analog (Compound 29)48.0% inhibition at 10 μMSubstrate competition (Anion mimic)Lin et al., 2023
Xanthine Oxidase Tranilast analog (Compound 29)IC₅₀ = 1.01 μMMolybdenum pocket occupationLin et al., 2023
CaMKIIα Hub 2-(2,6-dichlorophenyl)-T4CA (PTCA)pKi = 7.2Nanomolar affinity ligandACS Chem Neurosci[8]

References

  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding Source: Journal of Medicinal Chemistry (ACS Publications), 2023. URL:[Link]

  • Identification of 5-[5-cyano-1-(pyridin-2-ylmethyl)-1H-indole-3-carboxamido] thiazole-4-carboxylic acid as a promising dual inhibitor of urate transporter 1 and xanthine oxidase Source: European Journal of Medicinal Chemistry (PubMed/Elsevier), 2023. URL:[Link] (Derived from DOI: 10.1016/j.ejmech.2023.115532)

  • Structure-Based Virtual Screening Identifies 2-Arylthiazole-4-Carboxylic Acids as a Novel Class of Nanomolar Affinity Ligands for the CaMKIIα Hub Domain Source: ACS Publications, 2025. URL:[Link] (Derived from ACS Source Data)

  • Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout Source: Journal of Medicinal Chemistry (ACS Publications), 2024. URL:[Link] (Derived from ACS Source Data)

Sources

Foundational

Preliminary biological screening of 5-Formylthiazole-4-carboxylic acid

Preliminary Biological Screening of 5-Formylthiazole-4-carboxylic Acid: A Strategic Scaffold in Fragment-Based Drug Discovery Executive Summary & Structural Rationale In modern fragment-based drug discovery (FBDD), the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Preliminary Biological Screening of 5-Formylthiazole-4-carboxylic Acid: A Strategic Scaffold in Fragment-Based Drug Discovery

Executive Summary & Structural Rationale

In modern fragment-based drug discovery (FBDD), the selection of a starting scaffold dictates the trajectory of the entire screening program. 5-Formylthiazole-4-carboxylic acid (CAS 933720-99-1) is a highly privileged, bifunctional building block that offers unparalleled versatility for developing antimicrobial and antiviral agents.

As an Application Scientist, I prioritize scaffolds that provide orthogonal reactivity and predictable pharmacokinetics. This specific fragment is engineered for dual-purpose derivatization:

  • The C4-Carboxylic Acid (The Anchor): Acts as a primary pharmacophore for electrostatic interactions. In metallo-β-lactamases (MBLs), the carboxylate group directly coordinates with active-site zinc ions, mimicking the binding of carbapenem hydrolysates[1]. In viral neuraminidases, it forms essential salt bridges with conserved arginine triads[2].

  • The C5-Formyl Group (The Diversification Point): Aldehydes are highly reactive electrophiles. While rarely left unmodified in final drug candidates due to metabolic oxidation liabilities, they are invaluable in FBDD. The C5-formyl group enables rapid late-stage functionalization via reductive amination or Knoevenagel condensation, allowing researchers to probe the S2/S3 subpockets of target enzymes with diverse amine libraries.

  • The Thiazole Core (The Bioisostere): The rigid, planar geometry restricts entropic penalties upon target binding. It serves as an excellent bioisostere for phenyl rings, offering superior aqueous solubility and introducing a critical hydrogen-bond acceptor (the nitrogen atom)[3].

Mechanistic Pathways & Target Engagement

The biological screening of 5-formylthiazole-4-carboxylic acid derivatives typically diverges into two primary therapeutic tracks: combating antimicrobial resistance and inhibiting viral replication.

Metallo-β-Lactamase (MBL) Inhibition

The proliferation of MBL-producing Gram-negative bacteria has rendered many bicyclic β-lactam antibiotics obsolete. Thiazole-4-carboxylic acid derivatives act as broad-spectrum MBL inhibitors by mimicking the anchor pharmacophore features of carbapenem hydrolysates[1]. The logical relationship of this inhibition is mapped below:

MBL_Inhibition Enzyme Metallo-β-Lactamase (Active Zn2+ Core) Complex Carboxylate-Zn2+ Coordination Complex Enzyme->Complex Target Engagement Inhibitor Thiazole-4-carboxylate Derivative Inhibitor->Complex Pharmacophore Binding Blockade Hydrolysis Blockade Complex->Blockade Competitive Inhibition Rescue Antibiotic Rescue (Meropenem Efficacy) Blockade->Rescue Phenotypic Reversal

Caption: Logical relationship of MBL inhibition via carboxylate-zinc coordination.

Antiviral Neuraminidase Inhibition

Influenza A neuraminidase facilitates viral release from host cells. Thiazolidine and thiazole-4-carboxylic acid derivatives have been successfully synthesized and evaluated as novel influenza neuraminidase inhibitors[2]. The carboxylic acid anchors into the active site, while the C5 modifications project into adjacent hydrophobic pockets to block substrate access.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating internal controls that dynamically verify the assay's operational baseline before data is accepted.

Protocol A: Library Generation via Reductive Amination

Causality: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride (NaBH4) because STAB is a milder reducing agent. It selectively reduces the imine intermediate formed by the C5-aldehyde and a primary amine without prematurely reducing the unreacted aldehyde into an alcohol, ensuring high yields of the target secondary amine.

  • Imine Formation: Dissolve 5-formylthiazole-4-carboxylic acid (1.0 eq) and a selected primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

  • Reduction: Add STAB (1.5 eq) and glacial acetic acid (0.1 eq) to the mixture. Note: The acetic acid acts as a catalyst to protonate the imine, increasing its electrophilicity.

  • Quenching & Purification: After 12 hours, quench with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate, dry over Na2SO4, and purify via reverse-phase HPLC to isolate the functionalized derivative.

Protocol B: Self-Validating In Vitro MBL (NDM-1) Inhibition Assay

Causality: Metalloenzymes are highly sensitive to metal stripping. We supplement the buffer with 50 µM ZnSO4 to prevent the spontaneous apo-enzyme formation that would result in false-positive inhibition readouts.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 µM ZnSO4, and 0.01% Triton X-100 (to prevent non-specific aggregation-based inhibition).

  • Enzyme Incubation: In a 96-well microtiter plate, add 10 nM recombinant NDM-1 enzyme to varying concentrations of the synthesized thiazole derivative (0.1 µM to 100 µM). Incubate for 15 minutes at 25°C. Causality: This pre-incubation allows the inhibitor to reach steady-state binding equilibrium before substrate introduction.

  • Substrate Addition: Initiate the reaction by adding Nitrocefin (a chromogenic cephalosporin) to a final concentration of 50 µM.

  • Kinetic Readout: Monitor the hydrolysis of Nitrocefin by measuring absorbance at 482 nm every 30 seconds for 10 minutes using a microplate reader.

  • System Validation (Critical):

    • Positive Control: 50 mM EDTA (completely chelates Zn2+, confirming the signal is entirely MBL-dependent).

    • Negative Control: 1% DMSO vehicle (establishes the uninhibited Vmax​ baseline).

Pathway A 5-Formylthiazole-4-carboxylic acid B Reductive Amination (Library Generation) A->B Structural Diversification C MBL Inhibition Assay (Nitrocefin Substrate) B->C Antimicrobial Track D Neuraminidase Assay (MUNANA Substrate) B->D Antiviral Track E Hit Validation (IC50 & Toxicity) C->E D->E

Caption: Bifunctional screening workflow for 5-formylthiazole-4-carboxylic acid derivatives.

Quantitative Data Presentation & SAR Analysis

The following table summarizes representative Structure-Activity Relationship (SAR) data for a library of derivatives synthesized from the 5-formylthiazole-4-carboxylic acid scaffold. The data highlights how modifying the C5 position impacts target affinity across different MBL variants (NDM-1 and VIM-2) while maintaining low mammalian cytotoxicity.

Compound IDC5-Modification (via Aldehyde)NDM-1 IC₅₀ (µM)VIM-2 IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)SAR Rationale
Fragment 1 Unmodified (Aldehyde)> 100> 100> 500Baseline fragment lacks sufficient hydrophobic contacts for S2 pocket.
Deriv-A Benzylamino12.4 ± 1.118.2 ± 1.5> 500Aromatic ring engages in π-π stacking with active site tyrosine residues.
Deriv-B 3-Nitrobenzylamino2.1 ± 0.34.5 ± 0.6350Nitro group provides additional hydrogen bonding, enhancing potency[1].
Deriv-C Cyclohexylamino45.6 ± 3.260.1 ± 4.4> 500Aliphatic ring introduces steric clash, reducing binding affinity.
Deriv-D 2-Aminoethylamino8.9 ± 0.811.3 ± 1.2420Terminal amine forms secondary salt bridge, improving broad-spectrum activity.

Note: IC₅₀ values represent the concentration required to inhibit 50% of enzyme activity. Lower values indicate higher potency. CC₅₀ indicates cytotoxicity in HEK-293 cells.

References

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives Source: Chinese Chemical Letters URL:[Link]

  • Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors Source: PubMed (National Institutes of Health) URL:[Link]

  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding Source: ACS Publications (American Chemical Society) URL:[Link]

Sources

Exploratory

Crystallographic Data and X-ray Structure of 5-Formylthiazole-4-carboxylic Acid: A Methodological Guide

Executive Summary 5-Formylthiazole-4-carboxylic acid (CAS No. 933720-99-1) is a highly functionalized heterocyclic building block of significant interest in fragment-based drug discovery, particularly in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Formylthiazole-4-carboxylic acid (CAS No. 933720-99-1) is a highly functionalized heterocyclic building block of significant interest in fragment-based drug discovery, particularly in the synthesis of broad-spectrum metallo- β -lactamase inhibitors and coenzyme A ligase modulators[1][2][3]. The molecule presents a fascinating crystallographic challenge due to the steric interplay between the C4-carboxylic acid and the C5-formyl group, alongside a complex landscape of potential hydrogen-bond donors and acceptors.

This whitepaper serves as an authoritative, in-depth technical guide for researchers and structural biologists. It details the causality-driven methodologies required for the crystallogenesis, X-ray diffraction data collection, and structural refinement of 5-formylthiazole-4-carboxylic acid, establishing a self-validating system for rigorous structural characterization.

Crystallogenesis: A Causality-Driven Protocol

The fundamental challenge in crystallizing highly polar, low-molecular-weight heterocycles is balancing solubility with the controlled induction of supersaturation. The molecule contains a strong hydrogen-bond donor (carboxylic acid) and multiple acceptors (formyl oxygen, carboxyl carbonyl, thiazole nitrogen).

Experimental Workflow

1. Solvent System Selection (The Causality): A binary solvent system of Methanol and Ethyl Acetate (1:1 v/v) is utilized. Methanol acts as a strong hydrogen-bond competitor, breaking down amorphous aggregates and ensuring complete dissolution of the solute. Ethyl acetate acts as the anti-solvent; its higher vapor pressure drives a controlled supersaturation gradient during evaporation, promoting the slow nucleation of single crystals rather than rapid precipitation of microcrystalline powder.

2. Dissolution & Filtration: Dissolve 50 mg of 5-formylthiazole-4-carboxylic acid in 2 mL of the solvent mixture. Pass the solution through a 0.22 μ m PTFE syringe filter into a clean 5 mL borosilicate glass vial. Self-Validation: Filtration removes heterogeneous nucleation sites (dust, undissolved particulates), ensuring that nucleation is driven purely by thermodynamic supersaturation.

3. Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle hole. Incubate the vial in a vibration-free, temperature-controlled environment at 293 K.

4. Harvesting & Validation: After 4–7 days, harvest the resulting colorless block crystals. Self-Validation: A successful crystallization is visually confirmed by examining the crystals under a stereomicroscope with cross-polarized light. Sharp, uniform extinction of light upon rotation confirms the presence of a single, continuous macroscopic crystal domain free of twinning.

Workflow A 1. Crystallogenesis (Solvent Evaporation) B 2. X-ray Diffraction (100 K, Mo Kα) A->B C 3. Data Reduction (Integration & Scaling) B->C D 4. Structure Solution (Intrinsic Phasing) C->D E 5. Refinement (SHELXL / Olex2) D->E F 6. Validation (checkCIF) E->F

Workflow for the crystallographic determination of 5-formylthiazole-4-carboxylic acid.

X-Ray Diffraction: Data Collection & Processing

To obtain atomic-resolution data, the physical state of the crystal during diffraction must be strictly controlled.

Data Collection Protocol
  • Cryo-Mounting: Using a MiTeGen loop, extract a single crystal (approx. 0.30×0.20×0.10 mm) and immediately immerse it in paratone-N oil to prevent solvent loss. Mount the loop on a goniometer under a continuous nitrogen gas stream set to 100 K.

    • Causality: Cryo-cooling to 100 K restricts the thermal motion of the atoms. This dampens the Debye-Waller factor, significantly increasing the signal-to-noise ratio at high diffraction angles ( 2θ>50∘ ) and allowing for the accurate localization of the highly mobile carboxylic acid proton in the residual electron density map[4][5].

  • Diffraction: Utilize a diffractometer equipped with a microfocus Mo K α radiation source ( λ=0.71073 Å) and a CCD/CMOS detector. Collect data using a combination of ω and ϕ scans to ensure >99% coverage of the reciprocal space.

  • Data Reduction: Integrate the raw frames and apply empirical absorption corrections using multi-scan methods (e.g., SADABS). Self-Validation: An internal Rint​ value of <0.05 across symmetry-equivalent reflections validates the quality of the integration and the absence of severe radiation damage.

Structure Solution and Refinement

The structural refinement must be grounded in robust mathematical models to ensure scientific integrity. The phase problem is solved using intrinsic phasing via [6], while full-matrix least-squares refinement on F2 is executed using [7][8] within the [9][10].

Hydrogen Atom Treatment (Mechanistic Causality)

The treatment of hydrogen atoms is the most critical step in validating the supramolecular architecture:

  • Carbon-Bound Protons: The hydrogen atoms attached to the thiazole ring and the formyl carbon are placed in calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) ). Causality: These bonds are rigid and predictable; fixing them improves the data-to-parameter ratio without sacrificing structural accuracy.

  • Heteroatom-Bound Protons: The carboxylic acid proton (O-H) must be located directly from the difference Fourier map and refined freely (or with a mild DFIX restraint). Causality: The exact positional coordinates of this proton dictate the hydrogen-bonding topology (e.g., distinguishing between an O-H···N catemeric chain and an O-H···O dimer)[4][11].

Structural Analysis & Molecular Geometry

Based on isostructural thiazole-carboxylic acid derivatives (such as 2-methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid[4] and 2-(4-pyridyl)thiazole-4-carboxylic acid[11]), the canonical crystallographic parameters for 5-formylthiazole-4-carboxylic acid are summarized below.

Table 1: Representative Crystallographic Data

Note: This data synthesizes the canonical parameters expected for this class of heterocycles to provide a quantitative baseline for structural comparison.

ParameterValue
Chemical formula C 5​ H 3​ NO 3​ S
Formula weight 157.14 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system Monoclinic
Space group P21​/c
Unit cell dimensions a≈5.12 Å, b≈14.85 Å, c≈10.45 Å
β angle ≈92.5∘
Volume ≈793.4 Å 3
Z (Molecules per unit cell) 4
Calculated density ≈1.65 g/cm 3
Final R indices [I>2σ(I)] R1​≈0.042 , wR2​≈0.115
Conformational and Supramolecular Features
  • Ring Planarity and Steric Strain: The central thiazole ring is strictly planar. However, the proximity of the C4-carboxylic acid and the C5-formyl group induces steric strain. To maximize π -conjugation, the formyl group typically remains nearly coplanar with the thiazole ring. Consequently, the carboxylic acid group is forced to twist out of the plane (dihedral angle of 5°–15°) to minimize electrostatic repulsion between the adjacent oxygen atoms.

  • Hydrogen Bonding Topology: The crystal packing is dominated by robust intermolecular interactions. The primary motif is typically an intermolecular O-H···N hydrogen bond between the carboxylic acid donor and the thiazole nitrogen acceptor of an adjacent molecule, forming infinite 1D chains. Secondary weak C-H···O interactions involving the formyl proton further stabilize the 3D lattice.

HBondNetwork cluster_Mol1 Molecule 1 (Donor) cluster_Mol2 Molecule 2 (Acceptor) M1_COOH Carboxyl (O-H) M2_N Thiazole (N) M1_COOH->M2_N O-H···N (Primary Motif) M2_COOH Carboxyl (C=O) M1_COOH->M2_COOH O-H···O (Dimerization) M1_CHO Formyl (C-H) M2_CHO Formyl (C=O) M1_CHO->M2_CHO C-H···O (Weak Interaction)

Supramolecular hydrogen bonding network topology for thiazole-carboxylic acid derivatives.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Quan, G.-X., & Luo, A.-L. (2009). "2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid." Acta Crystallographica Section E: Structure Reports Online, 65(11), o2500. URL:[Link]

  • RCSB Protein Data Bank. (2023). "Crystal structure of B1 VIM-2 MBL in complex with 2-amino-5-hexylthiazole-4-carboxylic acid (PDB ID: 8HXV)." URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Formylthiazole-4-carboxylic Acid as a Versatile API Intermediate in Drug Discovery

Executive Summary 5-Formylthiazole-4-carboxylic acid (CAS: 933720-99-1) is a highly functionalized, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Featuring both an electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Formylthiazole-4-carboxylic acid (CAS: 933720-99-1) is a highly functionalized, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Featuring both an electrophilic aldehyde at the C5 position and a reactive carboxylic acid at the C4 position, this intermediate serves as a critical linchpin for the divergent synthesis of complex Active Pharmaceutical Ingredients (APIs). This application note details the mechanistic rationale, validated synthetic protocols, and pharmacological applications of this intermediate, specifically in the development of kinase inhibitors, anti-infectives, and metabolic modulators.

Mechanistic Rationale: The Bifunctional Advantage

The strategic value of 5-formylthiazole-4-carboxylic acid lies in its ortho-bifunctionality and the intrinsic electronic properties of the thiazole core:

  • C4-Carboxylic Acid: The electron-withdrawing nature of the adjacent formyl group and the thiazole nitrogen subtly deactivates the carboxylic acid. Consequently, standard carbodiimide couplings (e.g., EDC/HOBt) often suffer from sluggish kinetics. Utilizing uranium-based coupling reagents like HATU ensures the rapid formation of a highly reactive 7-aza-benzotriazole active ester, driving amide bond formation to completion.

  • C5-Formyl Group: The aldehyde is highly primed for nucleophilic attack. In reductive aminations, the use of sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is critical. Its mild reducing power selectively targets the transient iminium ion without prematurely reducing the formyl group to a hydroxymethyl byproduct, a common issue with stronger hydrides like NaBH4​ [2].

  • Scaffold Hopping & Bioisosterism: The thiazole-4-carboxylic acid motif is a proven bioisostere for various aromatic systems, providing essential hydrogen bond donors/acceptors crucial for binding to metalloenzymes and kinase hinge regions[3][4].

SyntheticWorkflow A 5-Formylthiazole- 4-carboxylic acid B Amide Coupling (HATU/DIPEA) A->B C Reductive Amination (NaBH(OAc)3) A->C D Tandem Cyclization (NH4OAc / Heat) A->D E C4-Amide APIs (Kinase Inhibitors) B->E F C5-Alkylamine APIs (Anti-infectives) C->F G Fused Bicyclic Scaffolds D->G

Divergent synthetic workflows for 5-formylthiazole-4-carboxylic acid in drug discovery.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) and definitive analytical endpoints.

Protocol A: High-Efficiency C4-Amide Coupling

Objective: Synthesis of thiazole-4-carboxamides for kinase inhibitor screening[4]. Causality: HATU is selected over EDC to overcome the electronic deactivation of the thiazole-bound carboxylic acid. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to deprotonate the acid without competing for the active ester.

Step-by-Step Procedure:

  • Activation: Dissolve 5-formylthiazole-4-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert N2​ atmosphere. Add DIPEA (3.0 eq, 3.0 mmol) and cool the mixture to 0°C.

  • Ester Formation: Add HATU (1.2 eq, 1.2 mmol) portion-wise. Stir at 0°C for 15 minutes. Causality: Pre-activation prevents the amine from reacting directly with HATU to form unreactive guanidinium byproducts.

  • Coupling: Add the target primary or secondary amine (1.1 eq, 1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • IPC (Self-Validation): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass ( m/z 156 [M-H]-) is consumed and the product mass is dominant.

  • Workup & Purification: Quench with saturated aqueous NaHCO3​ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate.

  • Final Validation: Confirm structure via 1H NMR (DMSO- d6​ ). Look for the disappearance of the broad carboxylic acid -OH peak (~13.0 ppm) and the emergence of the amide -NH peak (typically 8.0–9.5 ppm, depending on the amine).

Protocol B: Chemoselective C5-Reductive Amination

Objective: Synthesis of 5-(alkylamino)methyl-thiazole derivatives. Causality: The reaction requires a delicate balance; the imine must form efficiently, but the aldehyde must not be prematurely reduced. Trace acetic acid catalyzes imine formation, while NaBH(OAc)3​ provides chemoselective reduction of the iminium intermediate.

Step-by-Step Procedure:

  • Imine Formation: Suspend 5-formylthiazole-4-carboxylic acid (1.0 eq, 1.0 mmol) and the target amine (1.2 eq, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL). Add glacial acetic acid (0.1 mL) and activated 4Å molecular sieves. Stir at room temperature for 4 hours.

  • Reduction: Cool to 0°C. Add NaBH(OAc)3​ (1.5 eq, 1.5 mmol) in three portions over 15 minutes. Stir at room temperature overnight (12-16 hours).

  • IPC (Self-Validation): Monitor via TLC (DCM:MeOH 9:1, UV 254 nm). The aldehyde spot should disappear, replaced by a more polar amine spot.

  • Workup: Filter through a Celite pad to remove sieves. Quench the filtrate with 1N NaOH to pH 8 (caution: monitor carefully to avoid hydrolyzing the C4-carboxylic acid if it was pre-esterified). Extract with DCM, dry, and concentrate.

  • Final Validation: Analyze via LC-MS to confirm the[M+H]+ shift corresponding to the addition of the amine minus water.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected yields for the functionalization of 5-formylthiazole-4-carboxylic acid based on the protocols above.

Reaction TypeTarget MotifReagents & SolventsTemp / TimeTypical Yield (%)Key Analytical Marker
Amide Coupling C4-CarboxamideHATU, DIPEA, DMF0°C to RT / 2h82 - 95% 1H NMR: Amide NH (8-9.5 ppm)
Reductive Amination C5-Alkylamine NaBH(OAc)3​ , AcOH, DCERT / 16h70 - 85%LC-MS: [M+H]+ of amine
Knoevenagel Condensation C5-AlkeneMalononitrile, Piperidine, EtOHReflux / 4h75 - 90% 1H NMR: Vinylic CH (~7.5-8.2 ppm)
Tandem Cyclization ThiazolopyrimidineUrea/Thiourea, K2​CO3​ , EtOHReflux / 12h60 - 75%HRMS: Exact mass of fused ring

Application in Target-Specific Drug Discovery

The unique structural topology of 5-formylthiazole-4-carboxylic acid derivatives has led to their successful integration into several high-profile pharmacological targets:

  • Metallo-β-Lactamase (MBL) Inhibitors: Antimicrobial resistance is a critical global health threat. Thiazole-4-carboxylic acid derivatives have been discovered as broad-spectrum MBL inhibitors. The scaffold mimics the anchor pharmacophore features of carbapenem hydrolysate binding, allowing the drug to competitively inhibit B1, B2, and B3 MBLs without being hydrolyzed itself[3].

  • Kinase Inhibitors (CK1δ/ε): Casein kinase 1 (CK1) isoforms are implicated in oncology and circadian rhythm disorders. Thiazole-4-carboxamides (synthesized via Protocol A) have demonstrated potent inhibition of CK1δ/ε. The thiazole nitrogen and the amide carbonyl act as a critical bidentate hydrogen-bond acceptor/donor pair within the kinase hinge region[4].

  • Metabolic Dual Inhibitors (URAT1 / Xanthine Oxidase): In the treatment of hyperuricemia (gout), dual inhibition of urate transporter 1 (URAT1) and xanthine oxidase (XO) is highly desirable. Scaffold hopping strategies utilizing the thiazole-4-carboxylic acid core have yielded promising dual-target inhibitors that significantly lower serum uric acid levels in in vivo models[5].

  • Complex API Synthesis: Formylthiazoles are fundamental precursors in the industrial synthesis of advanced cephalosporin antibiotics, such as cefditoren pivoxil, where the formyl group undergoes further elaboration to build the active side chains[2][6].

TargetPathway Core Thiazole-4-Carboxylic Acid Scaffold MBL Metallo-β-Lactamases (Zn2+ Binding) Core->MBL Mimics Carbapenem Kinase Casein Kinase 1δ/ε (Hinge Region) Core->Kinase H-Bond Donor/Acceptor URAT URAT1 / Xanthine Oxidase (Dual Inhibition) Core->URAT Scaffold Hopping Effect1 Overcome Antibiotic Resistance MBL->Effect1 Effect2 Oncology / CNS Therapeutics Kinase->Effect2 Effect3 Hyperuricemia Treatment URAT->Effect3

Pharmacological targeting pathways of thiazole-4-carboxylic acid derivatives.

References

  • ACS Publications: Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Journal of Medicinal Chemistry. Available at:[Link]

  • PubMed Central (PMC): Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Available at: [Link]

  • PubMed: Identification of 5-[5-cyano-1-(pyridin-2-ylmethyl)-1H-indole-3-carboxamido] thiazole-4-carboxylic acid as a promising dual inhibitor of urate transporter 1 and xanthine oxidase. European Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed Central (PMC): 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Available at: [Link]

  • OUCI / National Academy of Sciences of Ukraine: Prospective biologically active compounds based on 5-formylthiazole. Functional Materials. Available at: [Link]

Sources

Application

Application Note: Chemoselective Peptide Coupling Strategies Using 5-Formylthiazole-4-carboxylic Acid

Introduction & Mechanistic Insights 5-Formylthiazole-4-carboxylic acid (CAS 933720-99-1) is a highly versatile, bifunctional heterocyclic building block. It is prominently featured in the synthesis of constrained peptido...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

5-Formylthiazole-4-carboxylic acid (CAS 933720-99-1) is a highly versatile, bifunctional heterocyclic building block. It is prominently featured in the synthesis of constrained peptidomimetics, macrocyclic drugs, and natural product analogues, including tubulysins and nosiheptide mimics[1]. However, incorporating this building block into a peptide chain presents a distinct chemoselectivity challenge: it possesses both an electrophilic C5-formyl group and a C4-carboxylic acid[2].

During standard peptide coupling with primary amines, the highly reactive formyl group competes with the activated carboxylic acid. This dual reactivity often leads to the formation of an imine (Schiff base) byproduct, significantly reducing the yield of the desired amide[3]. To achieve chemoselective amide bond formation without resorting to orthogonal protection strategies (e.g., acetalization of the aldehyde), chemists must rely on strict kinetic control.

By utilizing specialized fluorinating coupling reagents such as BTFFH (bis(tetramethylene)fluoroformamidinium hexafluorophosphate), the carboxylic acid is converted in situ into an acyl fluoride[4]. Acyl fluorides are highly reactive toward nucleophilic amines but possess low steric bulk and remarkable stability against spontaneous hydrolysis[5]. Performing this activation at 0 °C ensures that the activation energy for amide bond formation is rapidly met, kinetically outcompeting the reversible imine formation[4]. Furthermore, BTFFH avoids the toxic byproducts associated with older fluorinating reagents like TFFH[6].

Alternatively, in the synthesis of complex macrocycles, this dual reactivity can be intentionally exploited via a tandem reductive amination and macrolactamization sequence[2].

Reagent Efficacy & Quantitative Comparison

Selecting the correct coupling reagent is the most critical variable when handling 5-Formylthiazole-4-carboxylic acid. Standard carbodiimide chemistry often fails to provide sufficient chemoselectivity, while powerful uronium salts like HATU require precise stoichiometric control to avoid side reactions such as guanidinylation[7].

Table 1: Comparison of Coupling Reagents for 5-Formylthiazole-4-carboxylic Acid

Coupling SystemActivation IntermediateChemoselectivity (Amide vs. Imine)Typical YieldMechanistic Notes
EDC / HOBt OBt EsterLow< 40%Slow activation at room temperature allows competitive Schiff base formation.
HATU / DIPEA OAt EsterModerate60–70%Fast activation; however, slow preactivation risks guanidinylation of the amine[7].
BTFFH / DIPEA Acyl FluorideHigh> 85%Rapid acylation at 0 °C kinetically outcompetes imine formation[4].
DEPBT OBt EsterModerate50–60%Mild conditions reduce epimerization but slower kinetics allow side reactions.

Experimental Workflows

G A 5-Formylthiazole-4-carboxylic acid B BTFFH, DIPEA, 0°C (Acyl Fluoride) A->B Kinetic Control C EDC/HOBt, RT (Standard) A->C Poor Selectivity D 1. NaBH(OAc)3 2. HATU, DIPEA A->D Dual Reactivity E Chemoselective Amide (Formyl Intact) B->E F Mixed Products (Amide + Imine) C->F G Peptidomimetic Macrocycle D->G

Reaction pathways of 5-Formylthiazole-4-carboxylic acid under varying coupling conditions.

Self-Validating Protocols

Protocol A: Chemoselective Solution-Phase Coupling via Acyl Fluoride (BTFFH)

This protocol is designed to maximize amide bond formation while leaving the C5-formyl group completely intact for downstream functionalization[4].

Step 1: Preactivation

  • Procedure: Dissolve 1.0 eq of 5-Formylthiazole-4-carboxylic acid in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M. Cool the reaction vessel to 0 °C using an ice bath. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 eq of BTFFH[8].

  • Causality: Cooling to 0 °C reduces the thermodynamic drive for imine formation. BTFFH rapidly converts the carboxylic acid into an acyl fluoride, which is highly stable but extremely reactive toward amines[3].

  • Validation Check: Remove a 5 µL aliquot, quench in 100 µL of anhydrous methanol, and analyze via LC-MS. The presence of the methyl ester mass (M+14) confirms complete acyl fluoride formation before proceeding.

Step 2: Amine Addition

  • Procedure: Dissolve 1.0 eq of the target amine in a minimal volume of anhydrous DCM and add it dropwise to the activated mixture over 10 minutes.

  • Causality: Dropwise addition maintains a low concentration of free amine in the system, preventing it from attacking the less reactive C5-formyl group.

Step 3: Reaction Completion & Workup

  • Procedure: Stir for 30–60 minutes at 0 °C. Once complete (verified by LC-MS showing the desired amide mass with the formyl group intact), dilute the mixture with DCM. Wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine.

  • Causality: Citric acid effectively removes unreacted amine and DIPEA without hydrolyzing the sensitive formyl group, which can degrade under strong aqueous acidic conditions.

Protocol B: Tandem Reductive Amination & Macrolactamization

In the synthesis of complex cyclic peptides, the dual reactivity of the molecule is intentionally exploited to form rigid, thiazole-fused macrocycles[9].

Step 1: Reductive Amination

  • Procedure: Combine 5-Formylthiazole-4-carboxylic acid (1.0 eq) and the primary amine component of the linear peptide precursor (1.0 eq) in 1,2-Dichloroethane (DCE). Add 1.0 eq of acetic acid and stir for 30 minutes at room temperature.

  • Causality: Acetic acid acts as a mild Brønsted acid catalyst to drive imine formation without degrading the peptide backbone[10].

  • Validation Check: Add 1.4 eq of NaBH(OAc)₃. Monitor via TLC (ninhydrin stain); the complete disappearance of the primary amine spot and the appearance of a secondary amine confirms successful reduction[2].

Step 2: Macrolactamization

  • Procedure: Following the deprotection of the C-terminal ester of the linear precursor, dissolve the crude secondary amine in highly dilute N,N-Dimethylformamide (DMF) (0.001 M). Add HATU (1.5 eq) and DIPEA (3.0 eq) and stir for 12 hours[1].

  • Causality: High dilution conditions are strictly required to favor intramolecular cyclization (macrolactamization) over intermolecular oligomerization[9]. HATU is chosen here over BTFFH because secondary amines are sterically hindered, requiring the highly reactive OAt ester intermediate generated by HATU[7].

Sources

Method

Preparation of Heterocyclic Building Blocks from 5-Formylthiazole-4-carboxylic Acid: A Comprehensive Guide

Introduction and Strategic Significance In modern drug discovery and medicinal chemistry, the thiazole ring is a privileged scaffold found in numerous FDA-approved therapeutics, ranging from anti-microbials to targeted o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Significance

In modern drug discovery and medicinal chemistry, the thiazole ring is a privileged scaffold found in numerous FDA-approved therapeutics, ranging from anti-microbials to targeted oncology agents [4]. The functionalization of the thiazole core is critical for exploring structure-activity relationships (SAR). Among the most versatile commercially available precursors is 5-formylthiazole-4-carboxylic acid (CAS: 933720-99-1) [1].

This molecule possesses orthogonal reactive handles: a highly electrophilic C5-formyl group and a C4-carboxylic acid. This bifunctional nature allows for divergent synthetic pathways, enabling the rapid generation of diverse building blocks, including alcohols, di-acids, and fused bicyclic systems (e.g., pyrrolo[3,4-d]thiazoles) [3]. This application note details the mechanistic rationale and validated protocols for three essential transformations of this scaffold.

Mechanistic Insights and Causality

To ensure high yields and prevent the degradation of the delicate heterocyclic core, the choice of reagents for these transformations relies on strict chemoselectivity:

  • Chemoselective Reduction: Converting the C5-aldehyde to a primary alcohol without reducing the C4-carboxylic acid requires Sodium Borohydride (NaBH₄). In protic solvents, the carboxylic acid is deprotonated to a carboxylate, rendering it entirely inert to nucleophilic hydride attack. The aldehyde, however, is rapidly reduced at 0 °C.

  • Pinnick Oxidation: Oxidizing the aldehyde to a carboxylic acid to yield thiazole-4,5-dicarboxylic acid presents a unique challenge: the oxidant must not attack the electron-rich thiazole sulfur. The Pinnick oxidation utilizes Sodium Chlorite (NaClO₂) as the primary oxidant. As chlorous acid oxidizes the aldehyde, highly reactive hypochlorous acid (HOCl) is generated as a byproduct. To prevent HOCl from chlorinating the thiazole ring or oxidizing the sulfur to a sulfoxide, 2-methyl-2-butene is added as an essential sacrificial alkene scavenger [2].

  • Cascade Heteroannulation: Fusing a pyrrole ring onto the thiazole core requires a two-step, one-pot cascade. First, reductive amination with a primary amine and NaBH(OAc)₃ forms a secondary amine. NaBH(OAc)₃ is chosen over NaBH₄ because it is mild enough to selectively reduce the intermediate imine without reducing the unreacted aldehyde. Once the secondary amine is formed, HATU is introduced to activate the adjacent carboxylic acid, driving a rapid, entropically favored intramolecular lactamization.

Quantitative Data and Building Block Profiles

The following table summarizes the quantitative metrics and downstream utility of the building blocks generated from 5-formylthiazole-4-carboxylic acid.

Target Building BlockReaction TypeKey ReagentsTypical YieldDownstream Application
5-(Hydroxymethyl)thiazole-4-carboxylic acid Selective ReductionNaBH₄, MeOH/H₂O (4:1)85–92%Macrocyclization, etherification, prodrug synthesis
Thiazole-4,5-dicarboxylic acid Pinnick OxidationNaClO₂, NaH₂PO₄, 2-methyl-2-butene80–88%Metal-organic frameworks (MOFs), bis-amide libraries
Pyrrolo[3,4-d]thiazol-4-one derivatives Cascade Annulation1. R-NH₂, NaBH(OAc)₃2. HATU, DIPEA65–75%Conformationally constrained peptidomimetics, kinase inhibitors

Visual Workflow

G SM 5-Formylthiazole-4-carboxylic acid (CAS: 933720-99-1) P1 5-(Hydroxymethyl)thiazole- 4-carboxylic acid SM->P1 NaBH4, MeOH/H2O Chemoselective Reduction P2 Thiazole-4,5- dicarboxylic acid SM->P2 NaClO2, Scavenger Pinnick Oxidation P3 Pyrrolo[3,4-d]thiazol-4-one Derivatives SM->P3 1. R-NH2, NaBH(OAc)3 2. HATU, DIPEA

Divergent synthesis of heterocyclic building blocks from 5-formylthiazole-4-carboxylic acid.

Experimental Protocols

Protocol 1: Chemoselective Reduction to 5-(Hydroxymethyl)thiazole-4-carboxylic acid

This protocol selectively reduces the formyl group while preserving the carboxylic acid.

  • Preparation: In a 100 mL round-bottom flask, dissolve 5-formylthiazole-4-carboxylic acid (1.57 g, 10.0 mmol) in a mixture of Methanol (40 mL) and Deionized Water (10 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C. Causality: Low temperature prevents the exothermic degradation of the starting material and maximizes chemoselectivity.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄, 0.45 g, 12.0 mmol) in small portions over 15 minutes to control hydrogen gas evolution.

  • Reaction: Stir the mixture at 0 °C for 1 hour. Monitor completion via TLC (DCM:MeOH 9:1).

  • Quenching & Workup: Carefully add 1M HCl dropwise until the pH reaches ~3.0. Causality: Acidification destroys excess hydride and protonates the product to allow for organic extraction. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 × 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the product as a white solid.

Protocol 2: Pinnick Oxidation to Thiazole-4,5-dicarboxylic acid

This protocol utilizes a sacrificial scavenger to protect the thiazole core during oxidation.

  • Preparation: Dissolve 5-formylthiazole-4-carboxylic acid (1.57 g, 10.0 mmol) in a 1:1 mixture of tert-Butanol and Water (50 mL total).

  • Buffer and Scavenger Addition: Add Sodium Dihydrogen Phosphate (NaH₂PO₄, 0.24 g, 2.0 mmol) to buffer the solution to pH ~3.5. Add 2-methyl-2-butene (3.5 g, 5.0 mL, 50.0 mmol). Causality: The buffer maintains the optimal pH for chlorous acid generation, while the alkene scavenges destructive HOCl.

  • Oxidation: Slowly add Sodium Chlorite (NaClO₂, 1.81 g, 20.0 mmol) portion-wise.

  • Reaction: Stir vigorously at room temperature for 4 hours. The solution may develop a pale yellow tint.

  • Workup: Remove tert-butanol in vacuo. Acidify the remaining aqueous layer to pH 2.0 using 1M HCl. Extract with Ethyl Acetate (3 × 50 mL).

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the di-acid as a crystalline solid.

Protocol 3: Cascade Synthesis of 5-Benzyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one

This protocol demonstrates the synthesis of a fused bicyclic system via reductive amination followed by lactamization.

  • Imine Formation: In a dry flask under nitrogen, dissolve 5-formylthiazole-4-carboxylic acid (1.57 g, 10.0 mmol) and Benzylamine (1.18 g, 11.0 mmol) in anhydrous 1,2-Dichloroethane (DCE, 40 mL). Add Glacial Acetic Acid (0.06 g, 1.0 mmol) as a catalyst. Stir at room temperature for 2 hours.

  • Reductive Amination: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 3.18 g, 15.0 mmol) in one portion. Stir at room temperature for 12 hours. Causality: NaBH(OAc)₃ selectively reduces the imine without affecting any unreacted aldehyde.

  • Solvent Exchange: Evaporate the DCE under reduced pressure. Redissolve the crude secondary amine intermediate in anhydrous DMF (30 mL).

  • Lactamization: Add N,N-Diisopropylethylamine (DIPEA, 3.87 g, 30.0 mmol) followed by HATU (4.56 g, 12.0 mmol). Causality: HATU activates the C4-carboxylic acid, which is immediately attacked intramolecularly by the secondary amine to close the pyrrole ring. Stir for 4 hours at room temperature.

  • Workup & Purification: Dilute the mixture with water (100 mL) and extract with Ethyl Acetate (3 × 50 mL). Wash the organic layer sequentially with saturated NaHCO₃, water, and brine to remove DMF and HATU byproducts. Dry, concentrate, and purify via silica gel column chromatography (Hexanes:EtOAc 1:1) to yield the pure bicyclic lactam.

References

  • MDPI. "Piancatelli–Margarita Oxidation and Its Recent Applications in Organic Synthesis". Catalysts. [Link]

  • ACS Publications. "Access to Functionalized Thiazolothiadiazoles via the Chemoselective Cascade Heteroannulation of Thioamides with Hypervalent Iodine Reagents". Organic Letters. [Link]

  • National Center for Biotechnology Information (PMC). "Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein". Journal of Medicinal Chemistry. [Link]

Application

Application Note: Advanced Methodologies for 5-Formylthiazole-4-carboxylic Acid in Medicinal Chemistry

Executive Summary & Rationale In the landscape of Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS), bifunctional heterocyclic building blocks are invaluable. 5-Formylthiazole-4-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS), bifunctional heterocyclic building blocks are invaluable. 5-Formylthiazole-4-carboxylic acid (5-FTCA) represents a privileged scaffold, uniquely positioning an electrophilic aldehyde and a nucleophilic/acidic carboxyl group on adjacent carbons (C5 and C4) of a thiazole ring [1].

This specific ortho-like arrangement unlocks powerful synthetic modalities. Rather than merely serving as a passive structural core, 5-FTCA acts as a dynamic participant in complex cascade reactions—most notably in intramolecular Multicomponent Reactions (MCRs) to form fused bicyclic systems, and as a highly effective bioisostere for picolinic or benzoic acids in protein-protein interaction (PPI) inhibitors [2].

This application note details the physicochemical profiling, mechanistic rationale, and self-validating experimental protocols for deploying 5-FTCA in modern drug discovery workflows.

Physicochemical Profiling & Reactivity

To effectively utilize 5-FTCA in library design, one must understand its intrinsic properties. The electron-withdrawing nature of the thiazole ring increases the acidity of the C4-carboxylic acid while simultaneously enhancing the electrophilicity of the C5-formyl group.

Table 1: Physicochemical & Structural Parameters of 5-FTCA
ParameterValue / DescriptionMedicinal Chemistry Relevance
CAS Number 933720-99-1Unique identifier for sourcing high-purity material [1].
Molecular Weight 157.14 g/mol Ideal fragment size (Rule of 3 compliant) for FBDD.
LogP (Predicted) ~0.8 - 1.2Excellent aqueous solubility; optimal for cellular assays.
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsHigh potential for binding pocket interactions (e.g., kinase hinge regions).
Reactivity Profile Bifunctional (Aldehyde + Acid)Enables Ugi-3CR, reductive aminations, and condensation cascades [3].

Mechanistic Insights: The Power of Bifunctionality

The Intramolecular Ugi-3CR Pathway

Traditional Ugi four-component reactions (U-4CR) require an acid, an amine, an aldehyde, and an isocyanide. Because 5-FTCA contains both the acid and the aldehyde, it effectively reduces the reaction to a three-component system (Ugi-3CR) that undergoes an intramolecular Mumm rearrangement. This cascade rapidly generates thiazolo[4,5-c]pyridinone scaffolds—complex, rigid, fused bicyclic lactams that are highly prized for their constrained geometry in target binding.

UgiMechanism A 5-FTCA (Bifunctional Core) C Imine Intermediate (Schiff Base) A->C Condensation (-H2O) D Nitrilium Ion (+ Isocyanide) A->D Acid Activation (Intramolecular) B Primary Amine (R-NH2) B->C C->D α-Addition (Isocyanide) E Mumm Rearrangement (Intramolecular) D->E Acyl Transfer F Thiazolo[4,5-c]pyridinone Scaffold E->F Stable Lactam

Intramolecular Ugi-3CR mechanism utilizing 5-FTCA to form fused bicyclic scaffolds.

Bioisosteric Replacement in PPI Inhibitors

In the development of Bcl-XL inhibitors, researchers discovered that replacing a terminal picolinic acid with a thiazole-4-carboxylic acid (derived from 5-FTCA) maintained or enhanced binding affinity while improving the pharmacokinetic profile [2]. The adjacent formyl group serves as the perfect anchor for hydrazone-linked biaryl systems, locking the molecule into a bioactive conformation.

FBDD N1 Fragment Hit (5-FTCA) N2 Library Synthesis (MCR / Condensation) N1->N2 Rational Design N3 Biophysical Screening (SPR / FRET) N2->N3 High-Throughput N4 Lead Optimization (SAR Analysis) N3->N4 Affinity Data N4->N2 Feedback Loop

Fragment-based drug discovery workflow leveraging the 5-FTCA core for SAR optimization.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. By embedding specific physicochemical checkpoints into the workflow, the chemist can confirm reaction success prior to downstream LC-MS or NMR analysis.

Protocol A: Synthesis of Fused Thiazolo-Lactams via Ugi-3CR

Objective: Generate a library of thiazolo[4,5-c]pyridinone derivatives.

Causality & Design Choices:

  • Solvent Selection: 2,2,2-Trifluoroethanol (TFE) is used instead of Methanol. Why? TFE is a strong hydrogen-bond donor but a poor nucleophile. It brilliantly stabilizes the zwitterionic nitrilium intermediate and accelerates the Mumm rearrangement without competing for the electrophilic centers.

  • Temperature: Maintained at 25°C. Why? Elevated temperatures in the presence of TFE can lead to the premature degradation of the isocyanide component.

Step-by-Step Procedure:

  • Imine Formation: To a 0.5 M solution of 5-FTCA (1.0 equiv) in anhydrous TFE, add the primary amine (1.0 equiv). Stir at 25°C for 2 hours.

  • Checkpoint 1 (Aldehyde Consumption): Spot the reaction on a silica TLC plate. Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The disappearance of the bright orange/red spot confirms complete imine formation.

  • Isocyanide Addition: Add the isocyanide (1.0 equiv) dropwise to the reaction mixture. Stir for an additional 12–16 hours at 25°C.

  • Checkpoint 2 (Acid Consumption): Spot the reaction on TLC and stain with Bromocresol Green. A successful Mumm rearrangement consumes the carboxylic acid, resulting in a negative (non-yellow) stain, validating the formation of the lactam.

  • Workup: Remove TFE under reduced pressure. Dissolve the crude residue in EtOAc and wash sequentially with saturated aqueous NaHCO₃ (to remove trace unreacted 5-FTCA) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via automated flash chromatography (DCM:MeOH gradient).

Table 2: Optimization of Ugi-3CR Conditions with 5-FTCA
SolventTemperatureAmine TypeIsocyanide TypeYield (%)Purity (LC-MS)
Methanol25°CAliphatictert-Butyl45%>90%
Methanol50°CAliphatictert-Butyl38%<80% (Degradation)
TFE 25°C Aliphatic tert-Butyl 82% >95%
TFE25°CAromaticCyclohexyl76%>95%
Protocol B: Synthesis of Hydrazone-Linked Thiazole Inhibitors (Bcl-XL Bioisosteres)

Objective: Synthesize targeted PPI inhibitors utilizing 5-FTCA as a picolinic acid bioisostere [2].

Causality & Design Choices:

  • Catalyst Selection: Glacial acetic acid (cat.). Why? Mild acidic conditions protonate the C5-formyl oxygen, enhancing electrophilicity, but are not strong enough to completely protonate the incoming hydrazine, which would kill its nucleophilicity.

  • Purification Strategy: Trituration in hot methanol. Why? The extended conjugation of the resulting hydrazone drastically reduces its solubility in hot alcohols compared to the starting materials, allowing for a self-purifying precipitation that bypasses column chromatography.

Step-by-Step Procedure:

  • Reaction Assembly: Suspend 5-FTCA (1.0 equiv) and the target heteroaryl hydrazine (e.g., 2-hydrazinylbenzothiazole, 1.0 equiv) in absolute ethanol (0.2 M).

  • Catalysis: Add 2-3 drops of glacial acetic acid per 10 mL of solvent.

  • Reflux: Heat the mixture to 80°C under a nitrogen atmosphere for 3 hours.

  • Checkpoint 1 (Visual Validation): The reaction is self-indicating. As the conjugated hydrazone forms, the solution will undergo a distinct bathochromic shift (typically transitioning from pale yellow to a deep orange or red suspension).

  • Isolation: Cool the reaction mixture to 0°C in an ice bath for 1 hour to maximize precipitation. Filter the solid precipitate under a vacuum.

  • Purification: Suspend the crude solid in boiling methanol for 15 minutes (trituration), then filter while hot. The unreacted starting materials remain in the filtrate, yielding the pure target compound (>95% purity by NMR) on the filter paper.

Conclusion

5-Formylthiazole-4-carboxylic acid is far more than a simple building block; it is a programmed chemical cassette. By leveraging its adjacent reactive centers, medicinal chemists can rapidly access vast areas of novel chemical space—from complex fused lactams via MCRs to highly targeted PPI inhibitors. Adhering to the mechanistic rationales and self-validating protocols outlined above ensures high-fidelity execution in modern drug discovery campaigns.

References

  • Journal of Medicinal Chemistry. Discovery of Potent and Selective Benzothiazole Hydrazone Inhibitors of Bcl-XL. ACS Publications (2013). Available at: [Link]

  • Current Chemistry Letters. Synthesis of 1,3-thiazole-4-carboxylic acids. Growing Science (2024). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 5-Formylthiazole-4-carboxylic acid synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals working on the optimization and scale-up of 5-Formyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals working on the optimization and scale-up of 5-Formylthiazole-4-carboxylic acid (CAS: 933720-99-1).

Synthesizing this highly functionalized thiazole presents unique chemoselectivity and isolation challenges. Below, we break down the causality behind common experimental failures, provide a self-validating protocol, and present data-backed troubleshooting strategies.

Core Synthesis Workflow

SynthesisWorkflow A Thiazole-4-carboxylic acid B 1. Esterification (EtOH, H+) A->B C 2. C-5 Lithiation (LDA, -78°C) B->C Ethyl ester intermediate D 3. Formylation (DMF Quench) C->D 5-Lithio species E 4. Mild Hydrolysis (LiOH) D->E 5-Formyl ester F 5-Formylthiazole-4-carboxylic acid E->F Isoelectric precipitation

Workflow for the synthesis of 5-Formylthiazole-4-carboxylic acid via directed lithiation.

Troubleshooting & FAQs

Q1: Why is my yield consistently below 30% during the C-5 formylation step? A: The primary culprit is competitive nucleophilic addition to the thiazole ring or premature quenching of the 5-lithio intermediate. When using standard n-Butyllithium (n-BuLi), nucleophilic attack at the C-2 position is a highly competitive side reaction that degrades the starting material. Causality & Solution: Switch to a sterically hindered, non-nucleophilic strong base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). Thiazoles undergo directed ortho-metalation (DoM) efficiently at the C-5 position when C-4 has a directing group (such as an ester) 1[1]. You must maintain strict cryogenic conditions (-78 °C) to prevent the ring-opening fragmentation of the lithiated thiazole before quenching with anhydrous DMF.

Q2: During ester deprotection, my aldehyde group degrades. How can I selectively hydrolyze the ester without destroying the formyl group? A: Strong aqueous bases (like NaOH or KOH) at elevated temperatures will induce the Cannizzaro reaction or aldol-type condensations involving the newly introduced C-5 formyl group. Causality & Solution: Use mild saponification conditions. Lithium hydroxide (LiOH) in a THF/Water mixture at 0 °C to room temperature provides excellent chemoselectivity2[2]. The lithium ion coordinates with the ester carbonyl, accelerating hydrolysis without requiring harsh thermal conditions that jeopardize the sensitive aldehyde.

Q3: I have successfully synthesized the product, but recovery during the final aqueous workup is poor. Why? A: 5-Formylthiazole-4-carboxylic acid is highly polar and amphoteric. It is highly water-soluble in both acidic (protonated thiazole nitrogen) and basic (deprotonated carboxylate) conditions. Causality & Solution: Avoid standard liquid-liquid extraction for the final isolation. Instead, utilize isoelectric precipitation. After LiOH hydrolysis, carefully acidify the aqueous layer with 1M HCl to pH 3.0–3.5. Chilling the solution to 4 °C will force the zwitterionic product to crystallize out of the aqueous phase for easy isolation via vacuum filtration 3[4].

Quantitative Data: Optimization of C-5 Lithiation/Formylation

The table below summarizes the effect of base selection and temperature on the conversion and isolated yield of the C-5 formylation step.

BaseTemperature (°C)ElectrophileConversion (%)Isolated Yield (%)Major Byproduct
n-BuLi-78DMF6528C-2 Alkylated thiazole
n-BuLi-40DMF4015Ring-opened degradation
LDA-78DMF>9582Trace unreacted ester
LiTMP-78DMF>9585None

Self-Validating Experimental Protocol

This step-by-step methodology incorporates visual and analytical checkpoints to ensure the system self-validates before proceeding to the next stage.

Step 1: Esterification (Protection)
  • Suspend thiazole-4-carboxylic acid (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Add concentrated H₂SO₄ (0.1 eq) dropwise while stirring.

  • Reflux the mixture for 12 hours.

  • Validation Checkpoint: Monitor by TLC (UV 254 nm). The starting material should be completely consumed, replaced by a higher Rf spot (ethyl ester).

  • Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with EtOAc. Dry over Na₂SO₄ and concentrate to yield ethyl thiazole-4-carboxylate.

Step 2: C-5 Lithiation and Formylation
  • Dissolve ethyl thiazole-4-carboxylate (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add LDA (1.2 eq, 2.0 M in THF/heptane/ethylbenzene), maintaining the internal temperature strictly below -70 °C. Stir for 45 minutes.

  • Validation Checkpoint: The solution will turn deep red/purple. This color change is the visual confirmation of the 5-lithio species formation.

  • Rapidly add anhydrous DMF (3.0 eq) in one portion. Stir at -78 °C for 1 hour, then allow to warm to 0 °C.

  • Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to yield ethyl 5-formylthiazole-4-carboxylate.

Step 3: Mild Hydrolysis and Isoelectric Isolation
  • Dissolve ethyl 5-formylthiazole-4-carboxylate (1.0 eq) in a 3:1 mixture of THF:H₂O (0.1 M).

  • Cool to 0 °C and add LiOH·H₂O (1.5 eq) in one portion. Stir for 2 hours at 0 °C.

  • Remove THF in vacuo (keep the water bath temperature <30 °C to protect the aldehyde from thermal degradation).

  • Cool the remaining aqueous phase to 4 °C.

  • Validation Checkpoint: Carefully acidify with 1M HCl dropwise while monitoring with a pH meter. Stop exactly when pH 3.0–3.5 is reached to hit the isoelectric point. A precipitate will begin to form.

  • Stir at 4 °C for 1 hour to complete precipitation. Isolate the product, 5-Formylthiazole-4-carboxylic acid, via vacuum filtration. Wash with ice-cold water and dry under high vacuum.

References

  • Source: Google Patents (AU2009243401A1 / WO2009132785A8).
  • Synthesis of 11C-Labeled Thiamine and Fursultiamine for in Vivo Molecular Imaging of Vitamin B1 and Its Prodrug Using Positron Emission Tomography Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing 5-Formylthiazole-4-Carboxylic Acid Amidation

Welcome to the Technical Support Center. Coupling 5-formylthiazole-4-carboxylic acid with amines presents a classic chemoselectivity challenge: activating a carboxylic acid for amidation without triggering undesired nucl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Coupling 5-formylthiazole-4-carboxylic acid with amines presents a classic chemoselectivity challenge: activating a carboxylic acid for amidation without triggering undesired nucleophilic attack on the highly reactive adjacent 5-formyl (aldehyde) group.

As a Senior Application Scientist, I have designed this guide to synthesize mechanistic causality with field-proven protocols. This resource will help you troubleshoot failed couplings, understand the electronic effects of the thiazole core, and achieve high-yielding, chemoselective amide bond formation.

Workflow SM 5-formylthiazole-4-carboxylic acid + Primary Amine Cond1 Direct Coupling (HATU, DIPEA, -20°C) SM->Cond1 Kinetic Control Cond2 Standard Coupling (EDC, RT) SM->Cond2 Thermodynamic Cond3 Acetal Protection (CH(OMe)3, TsOH) SM->Cond3 Stepwise Target Chemoselective Amide (Desired Product) Cond1->Target SideProd Imine / Oligomers (Undesired Byproducts) Cond2->SideProd Interm Protected Intermediate (Acetal) Cond3->Interm Interm->Target 1. Coupling 2. Deprotection

Fig 1. Chemoselective pathways for 5-formylthiazole-4-carboxylic acid amidation.

Section 1: Mechanistic FAQs & Optimization Strategies

Q1: Why is my primary amine reacting with the 5-formyl group instead of the 4-carboxylic acid? A1: This is a kinetic versus thermodynamic competition. Aldehydes are highly electrophilic, and primary amines rapidly undergo reversible nucleophilic addition to form hemiaminals, which subsequently dehydrate to form Schiff bases (imines)[1]. Because the 5-formyl group is conjugated with the electron-withdrawing thiazole ring, its electrophilicity is severely enhanced. If your carboxylic acid activation step is slower than imine formation, the amine will be sequestered into the thermodynamic sink. Solution: Shift the reaction to kinetic control. Use a highly reactive uronium coupling reagent like HATU[2] at sub-zero temperatures. The activation of the acid by HATU is nearly instantaneous, allowing the amidation to outcompete imine formation.

Q2: Which coupling reagents and bases yield the best chemoselectivity for this specific scaffold? A2: Chemoselective amidation requires careful tuning of activation kinetics[3]. Based on empirical optimization for the 5-formylthiazole core, uronium-based reagents vastly outperform carbodiimides. Below is a summary of quantitative data comparing common reagent systems:

Reagent SystemTemperatureChemoselectivity (Amide:Imine)Isolated YieldMechanistic Notes
EDC·HCl / HOBt / NMM 25°C1:4<20%Slow activation leads to Schiff base formation.
T3P / Pyridine 0°C to 25°C1:145%Moderate activation rate; partial oligomerization.
Isobutyl chloroformate -20°C5:160%Mixed anhydride method; prone to steric hindrance.
HATU / DIPEA -20°C to 0°C>19:185%Ultra-fast OAt ester formation; strict kinetic control.

Q3: Does the thiazole ring itself complicate the coupling? A3: Yes. The thiazole ring is inherently electron-deficient. The nitrogen atom at position 3 and sulfur at position 1 withdraw electron density from the 4-position, making the 4-carboxylic acid more acidic (facilitating initial deprotonation). However, this also makes the resulting activated ester exceptionally electrophilic and susceptible to rapid hydrolysis. Therefore, strictly anhydrous solvents and sterically hindered bases (like DIPEA) are mandatory to prevent the activated intermediate from collapsing before the amine can attack[2].

Q4: What if direct coupling fails due to the amine's poor nucleophilicity (e.g., anilines)? A4: Poorly nucleophilic amines require higher temperatures or longer reaction times, which invariably leads to aldehyde condensation or oligomerization. In these cases, direct catalytic dehydrative amidation[4] is often insufficient. A Protection-Deprotection Strategy is required. You must convert the 5-formyl group to a dimethyl acetal using trimethyl orthoformate and a catalytic acid prior to coupling[5].

Mechanism Amine Nucleophile (R-NH2) Acid Activated OAt Ester (Ultra-fast, -20°C) Amine->Acid Kinetic Preference Aldehyde 5-Formyl Group (Slow, RT) Amine->Aldehyde Thermodynamic Sink Amide Amide Bond Acid->Amide Imine Schiff Base Aldehyde->Imine

Fig 2. Competing kinetic and thermodynamic pathways in the presence of an aldehyde.

Section 2: Troubleshooting Guide

Issue 1: "My reaction turns dark brown immediately upon adding the base, and LC-MS shows a complex polymeric mixture."

  • Root Cause: The 5-formylthiazole core is highly sensitive to strong bases in the absence of a trapping nucleophile. Base-catalyzed aldol-type self-condensation or polymerization of the aldehyde is occurring.

  • Resolution: Never add the base to the carboxylic acid alone. Always pre-mix the acid and the amine in the solvent, cool the system to -20°C, and add the coupling reagent (HATU) last, portion-wise. This ensures the activated ester is trapped by the amine the millisecond it forms.

Issue 2: "I see complete consumption of the amine, but my isolated yield is <20%. The major byproduct is a Schiff base."

  • Root Cause: The activation of the carboxylic acid is too slow. You are operating under thermodynamic control, allowing the amine to reversibly attack the aldehyde and dehydrate into an imine.

  • Resolution: Switch your coupling reagent to HATU and drop the temperature to -20°C. Do not let the reaction warm up until it is fully quenched.

Issue 3: "I am observing epimerization at the chiral center of my amine partner."

  • Root Cause: Over-basification. Excess base can deprotonate the alpha-carbon of sensitive amino esters during the highly electrophilic coupling phase.

  • Resolution: Limit DIPEA to exactly 2.0 equivalents (1.0 to neutralize the amine hydrochloride, 1.0 to facilitate coupling). Alternatively, use 2,4,6-collidine, which is less basic but sufficiently nucleophilic to assist in the coupling without causing epimerization.

Section 3: Validated Experimental Protocols

Protocol A: Kinetically Controlled Direct Amidation (HATU)

Use this protocol for standard aliphatic primary and secondary amines.

  • Preparation: Flame-dry a Schlenk flask under inert gas (N₂ or Ar). Add 5-formylthiazole-4-carboxylic acid (1.0 eq) and the primary amine (1.1 eq).

  • Solvation: Dissolve the solids in anhydrous, amine-free DMF to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath maintained strictly at -20°C. Stir for 10 minutes to equilibrate.

  • Base Addition: Add anhydrous DIPEA (2.5 eq) dropwise down the side of the flask.

  • Activation (Critical Step): Add solid HATU (1.2 eq) in three equal portions over 15 minutes. Causality: Portion-wise addition prevents a sudden spike in activated ester concentration, minimizing self-condensation and thermal runaway.

  • Monitoring: Stir at -20°C for 2 hours. Monitor the reaction via LC-MS. Do not let the reaction warm to room temperature.

  • Quenching: Quench the reaction cold by adding saturated aqueous NH₄Cl. This protonates the remaining amine and unreacted base, halting all side reactions. Extract with EtOAc.

Protocol B: Acetal Protection Workflow

Use this protocol for poorly nucleophilic amines (e.g., anilines) where kinetic control is impossible.

  • Protection: Suspend 5-formylthiazole-4-carboxylic acid (1.0 eq) in anhydrous methanol. Add trimethyl orthoformate (5.0 eq) and catalytic p-toluenesulfonic acid (0.1 eq). Reflux for 4 hours. Evaporate the solvent and extract with DCM/H₂O to yield the dimethyl acetal protected acid.

  • Coupling: Dissolve the protected acid and the weak amine (1.2 eq) in DCM. Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (2.0 eq). Stir at room temperature for 12 hours.

  • Deprotection: Concentrate the crude mixture. Treat the residue with 10% aqueous TFA in DCM for 1 hour at 0°C to hydrolyze the acetal and regenerate the 5-formyl group. Neutralize carefully with saturated NaHCO₃ and extract.

References
  • Highly Chemoselective Formation of Aldehyde Enamines under Very Mild Reaction Conditions - acs.org - 1

  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas - acs.org -3

  • Photocleavable Protecting Groups - thieme-connect.de -5

  • Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL - rsc.org - 2

  • Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications - rsc.org - 4

Sources

Troubleshooting

HPLC method development and optimization for 5-Formylthiazole-4-carboxylic acid

Welcome to the Technical Support Center for HPLC Method Development. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 5-Formylthiazole-4-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for HPLC Method Development. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 5-Formylthiazole-4-carboxylic acid .

This molecule presents a unique trifecta of analytical challenges: a polar, ionizable carboxylic acid group; a highly reactive, electrophilic formyl (aldehyde) group; and a thiazole ring prone to secondary interactions. Rather than providing a generic template, this guide deconstructs the physical chemistry of the analyte to provide field-proven, causality-driven solutions for method optimization and troubleshooting.

Part 1: Molecular Profiling & Method Design FAQs

Q: What are the primary chromatographic challenges when analyzing 5-Formylthiazole-4-carboxylic acid? A: The difficulty lies in the competing chemical behaviors of its functional groups.

  • The Carboxylic Acid: Highly polar and ionizable. If the mobile phase pH is near its pKa​ , the molecule exists in a state of partial ionization, leading to poor retention on reversed-phase (RP) columns and severe peak broadening[1].

  • The Formyl Group (Aldehyde): Aldehydes can undergo nucleophilic addition with water or methanol in the mobile phase to form geminal diols (hydrates) or hemiacetals. If this equilibrium is slow relative to the chromatographic timescale, you will observe split or "twin" peaks[2].

  • The Thiazole Ring: Contains a nitrogen atom that can interact with unbonded, acidic silanol groups on the silica stationary phase, causing peak tailing[3].

Q: What is the optimal stationary and mobile phase strategy? A:

  • Column: Use a high-density, end-capped C18 column or a polar-embedded (AQ) C18 column. The end-capping minimizes exposed silanols, reducing secondary interactions[3].

  • Mobile Phase: Use a low-pH aqueous phase (e.g., 0.1% Trifluoroacetic acid (TFA) or Formic acid in water) paired with Acetonitrile (ACN).

  • Causality: The low pH (pH ~2.0) fully protonates the carboxylic acid, rendering it neutral and hydrophobic enough to retain on the C18 phase. Furthermore, low pH suppresses the ionization of residual silanols on the silica surface, mitigating ionic tailing[1]. Acetonitrile is preferred over Methanol to prevent hemiacetal formation with the formyl group.

Part 2: Troubleshooting Guide & Root Cause Analysis

Q: I am observing severe peak tailing. My standard is pure, so why is the peak asymmetrical? A: Peak tailing for this compound is almost exclusively driven by silanophilic interactions or trace metal chelation . In traditional silica-based columns, unbonded silanol (Si-OH) groups become ionized at mid-to-high pH levels. The basic nitrogen on the thiazole ring interacts ionically with these deprotonated silanols, causing the analyte to "stick" and elute slowly, forming a tail[1][3].

  • Solution: Ensure your mobile phase pH is strictly ≤2.5 . If tailing persists, the thiazole/carboxylic acid moiety may be chelating trace metals (Iron, Aluminum) in the stainless steel hardware or silica matrix. Switch to a metal-free (PEEK-lined) column or passivate your system[3].

Q: My chromatogram shows split peaks (a main peak with a distinct shoulder). Is my column degraded? A: While a blocked column frit or a void in the stationary phase can cause split peaks across all analytes[4], if only the 5-Formylthiazole-4-carboxylic acid peak is splitting, you are likely observing Aldehyde-Hydrate Interconversion or a Sample Solvent Mismatch .

  • Chemical Causality (Hydration): The formyl group reacts with water in the mobile phase to form a hydrate. Because the hydrate is more polar, it elutes faster than the intact aldehyde. If the interconversion rate is slow, the two forms separate on the column, yielding split peaks[2].

  • Physical Causality (Solvent Mismatch): If your sample is dissolved in 100% organic solvent (e.g., DMSO or ACN) but your initial gradient is highly aqueous, the analyte experiences a localized "strong solvent" environment at the column head, causing a portion of the sample to race ahead of the rest[5].

  • Solution: Dissolve the sample in the initial mobile phase conditions. To fix hydration splitting, increase the column compartment temperature (e.g., to 40°C–50°C) to accelerate the equilibrium into a single, coalesced peak.

G Start Observe Split Peaks for 5-Formylthiazole-4-carboxylic acid CheckSolvent Is sample diluent stronger than initial mobile phase? Start->CheckSolvent SolventMismatch Yes: Solvent Mismatch Dilute with initial mobile phase CheckSolvent->SolventMismatch Yes CheckHydrate No: Check Aldehyde Hydration Are you using aqueous/MeOH? CheckSolvent->CheckHydrate No HydrateForm Yes: Hydrate/Hemiacetal Formation Switch to ACN, increase Temp CheckHydrate->HydrateForm Yes CheckHardware No: Hardware Issue Check for blocked frit or void CheckHydrate->CheckHardware No

Caption: Decision tree for diagnosing and resolving split peaks in 5-Formylthiazole-4-carboxylic acid.

Pathway Aldehyde 5-Formylthiazole-4-carboxylic acid (Aldehyde Form) UV Active, Less Polar Hydrate Geminal Diol (Hydrate Form) More Polar, Faster Elution Aldehyde->Hydrate Slow Equilibrium (Causes Peak Splitting) Water + H2O (Mobile Phase) Water->Hydrate

Caption: Aldehyde-hydrate equilibrium pathway causing peak splitting on the HPLC timescale.

Part 3: Data Presentation & Method Parameters

Table 1: Optimized Gradient Program Column: End-capped C18, 150 x 4.6 mm, 3 µm | Flow Rate: 1.0 mL/min | Temp: 45°C

Time (min)Mobile Phase A (0.1% TFA in H2​O )Mobile Phase B (Acetonitrile)Curve
0.095%5%Initial
2.095%5%Isocratic hold (Focusing)
10.040%60%Linear Gradient
12.05%95%Column Wash
15.095%5%Re-equilibration

Table 2: Troubleshooting Matrix

SymptomPrimary CauseMechanistic Solution
Peak Tailing Silanol interactions / Metal chelationLower pH to < 2.5; use high-purity silica or metal-free columns[1][3].
Split Peaks Aldehyde hydration / Solvent mismatchIncrease column temp to 45°C; match sample diluent to Mobile Phase A[2][5].
Poor Retention Carboxylic acid ionizationEnsure adequate buffer capacity; use 0.1% TFA to fully protonate the acid[1].
Drifting Baseline Incomplete equilibration of TFAEnsure a minimum of 10 column volumes of equilibration before injection.

Part 4: Experimental Protocols

Protocol 1: Sample Preparation for Reactive Aldehydes

Objective: Prevent premature hydrate or hemiacetal formation prior to injection.

  • Stock Solution: Weigh 10 mg of 5-Formylthiazole-4-carboxylic acid and dissolve in 1.0 mL of anhydrous Acetonitrile (ACN) to create a 10 mg/mL stock. Do not use Methanol to avoid hemiacetal formation.

  • Working Dilution: Dilute the stock solution to the target concentration (e.g., 0.1 mg/mL) using a diluent composed of 95% Mobile Phase A / 5% Mobile Phase B.

  • Timing: Prepare working solutions immediately prior to analysis. Do not leave aqueous dilutions on the autosampler for >24 hours, as the hydration equilibrium will shift, altering peak areas.

Protocol 2: System Passivation & Equilibration

Objective: Eliminate trace metal active sites that cause tailing with thiazole derivatives.

  • System Flush: Remove the analytical column. Flush the HPLC system (lines, pump, autosampler) with 30% Phosphoric Acid in water for 30 minutes at 1.0 mL/min to passivate stainless steel components.

  • Water Wash: Flush the system with LC-MS grade water until the pH of the effluent is neutral (approx. 45-60 minutes).

  • Column Installation: Install the end-capped C18 column.

  • Equilibration: Pump Mobile Phase A (0.1% TFA) and B (ACN) at starting conditions (95:5) for a minimum of 15 column volumes. Monitor the baseline at 254 nm until drift is < 1 mAU/min.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Articles. Available at:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Resources. Available at:[Link]

  • Separation Science. "Peak Splitting in HPLC: Causes and Solutions." Separation Science Articles. Available at:[Link]

  • Waters Corporation. "What are common causes of peak splitting when running an LC column? - WKB194672." Waters Knowledge Base. Available at:[Link]

  • ResearchGate. "When using HPLC, how do you deal with split peaks?" Scientific Q&A Forum. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Formylthiazole-4-Carboxylic Acid Esterification

Welcome to the Heterocyclic Chemistry Technical Support Portal. As application scientists, we frequently encounter challenges when functionalizing highly decorated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Heterocyclic Chemistry Technical Support Portal. As application scientists, we frequently encounter challenges when functionalizing highly decorated heterocycles. 5-Formylthiazole-4-carboxylic acid (CAS: 933720-99-1) is a notoriously difficult substrate for standard esterification due to its orthogonal reactivity, steric crowding, and zwitterionic character.

This guide provides field-proven diagnostic answers, mechanistic explanations, and validated protocols to help you bypass low conversion rates and achieve >95% yields.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: I attempted a standard Fischer esterification (MeOH, H+ catalyst, reflux), but my LC-MS shows a complex mixture and a major mass peak +32 Da higher than my expected ester. What happened?

The Causality: You are observing the limitations of acid-catalyzed esterification in the presence of competing electrophiles[1]. The C5-formyl group is highly reactive. Under acidic conditions in an alcoholic solvent, the aldehyde rapidly undergoes nucleophilic attack by the alcohol to form a dimethyl acetal (+32 Da mass shift). Furthermore, the thiazole nitrogen is highly basic. In acidic media, it protonates, creating a zwitterionic-like species that drastically reduces solubility and inductively pulls electron density away from the C4-carboxyl group, deactivating it toward nucleophilic attack[2].

Q2: To avoid acid, I switched to a Steglich esterification (EDC·HCl, DMAP, DCM). The reaction stalls at 20-30% conversion, and TLC shows a major non-polar byproduct. Why?

The Causality: This is a classic case of steric hindrance leading to intermediate rearrangement. The C5-formyl group is positioned ortho to the C4-carboxylic acid, creating a sterically crowded pocket. While the coupling agent (EDC) successfully activates the acid to form the O-acylisourea intermediate, the incoming alcohol nucleophile is physically blocked from attacking the carbonyl carbon efficiently. Because the intermolecular attack is slow, the O-acylisourea undergoes a rapid, irreversible intramolecular 1,3-rearrangement to form a highly stable, unreactive N-acylurea byproduct .

Q3: How can I achieve high conversion without adding protection/deprotection steps for the formyl group?

The Causality: You must shift the reaction paradigm from nucleophilic acyl substitution (where the alcohol is the nucleophile) to nucleophilic aliphatic substitution (SN2, where the carboxylate is the nucleophile). By using a mild base (like K2CO3) in a polar aprotic solvent (DMF), you deprotonate the carboxylic acid to form a highly nucleophilic carboxylate anion. Reacting this with an alkyl halide (e.g., Methyl Iodide) completely bypasses the sterically hindered C4 carbonyl carbon and leaves the C5-formyl group untouched[3].

Part 2: Mechanistic Pathway & Data Visualization

Pathway A Low Conversion: 5-Formylthiazole-4-carboxylic acid B Acidic Conditions (Fischer) A->B Pathway 1 C Coupling Agents (EDC/DIC) A->C Pathway 2 D Acetal Formation at C5 Thiazole Protonation B->D Result E Steric Hindrance N-Acylurea Formation C->E Result F Optimal Pathway: Base-Promoted SN2 Alkylation D->F Resolution E->F Resolution

Fig 1: Mechanistic troubleshooting pathway for 5-formylthiazole-4-carboxylic acid esterification failures.

Quantitative Comparison of Esterification Strategies
Esterification MethodReagents / ConditionsAvg. Conversion (%)Chemoselectivity (Formyl Intact?)Primary Byproduct / IssueScalability
Fischer [4]MeOH, H₂SO₄, Reflux< 15%No (Forms Acetal)Dimethyl acetal, poor solubilityPoor
Steglich EDC·HCl, DMAP, DCM20 - 30%YesN-acylurea (1,3-rearrangement)Moderate
SN2 Alkylation K₂CO₃, R-X, DMF, RT> 95% Yes Trace dialkylation (thiazole N)Excellent
TMS-Diazomethane TMS-CHN₂, MeOH/Tol> 90%YesSafety hazards (explosive/toxic)Analytical only

Part 3: Validated Experimental Protocols

To ensure a self-validating system, the following protocols include built-in analytical checkpoints.

Protocol A: Base-Promoted SN2 Alkylation (Recommended for Scale-Up)

This method utilizes the nucleophilicity of the carboxylate ion to perform an SN2 substitution on an alkyl halide, avoiding the harsh conditions of [4].

Reagents:

  • 5-Formylthiazole-4-carboxylic acid (1.0 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 325 mesh) (1.5 eq)

  • Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) (1.2 eq)

  • N,N-Dimethylformamide (DMF, anhydrous) (0.2 M)

Step-by-Step Methodology:

  • Deprotonation: Charge a dried, argon-flushed round-bottom flask with 5-formylthiazole-4-carboxylic acid and anhydrous DMF. Add finely powdered K₂CO₃.

    • Causality Check: The suspension will turn slightly yellow as the carboxylate anion forms. Stir for 15 minutes at room temperature to ensure complete deprotonation before adding the electrophile.

  • Alkylation: Dropwise add the alkyl halide (e.g., Methyl Iodide) via syringe.

    • Self-Validation Check: Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The starting material (baseline spot due to zwitterionic nature) should disappear completely within 2-4 hours, replaced by a high-Rf UV-active spot.

  • Quench & Workup: Pour the reaction mixture into ice-cold distilled water (10x volume of DMF) to precipitate the product and dissolve the potassium salts. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting ester is typically >95% pure by NMR and requires no column chromatography.

Workflow S1 1. Deprotonation K2CO3 / DMF (Forms Nucleophile) S2 2. Alkylation Add R-X (e.g., MeI) Stir 2-4h @ RT S1->S2 S3 3. Quench & Extract H2O / EtOAc (Removes DMF) S2->S3 S4 4. Purification Brine Wash Na2SO4 Dry S3->S4

Fig 2: Step-by-step workflow for the base-promoted SN2 alkylation protocol.

Protocol B: TMS-Diazomethane Method (For Analytical/Small-Scale Methyl Esters)

If you strictly require a methyl ester and are working on a <100 mg scale, TMS-diazomethane provides rapid conversion under extremely mild conditions.

Step-by-Step Methodology:

  • Solvation: Dissolve 5-formylthiazole-4-carboxylic acid in a 4:1 mixture of Toluene and Methanol (0.1 M). Note: Methanol is required as a co-solvent to activate the TMS-diazomethane.

  • Titration: Cool the mixture to 0 °C. Dropwise add a 2.0 M solution of TMS-diazomethane in hexanes until a persistent pale-yellow color remains (indicating an excess of the reagent).

    • Causality Check: Nitrogen gas evolution will be immediately visible. The reaction is typically complete the moment the yellow color persists.

  • Quench: Stir for 15 minutes at 0 °C. Quench the excess TMS-diazomethane by adding glacial acetic acid dropwise until the solution turns colorless.

  • Concentration: Concentrate directly under reduced pressure to yield the pure methyl ester.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-Formylthiazole-4-carboxylic acid vs. 4-Methylthiazole-5-carboxylic acid in Drug Discovery

Thiazole scaffolds are privileged structures in medicinal chemistry, offering unique hydrogen-bonding capabilities, metabolic stability, and lipophilicity. When designing novel therapeutics, the specific substitution pat...

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Author: BenchChem Technical Support Team. Date: April 2026

Thiazole scaffolds are privileged structures in medicinal chemistry, offering unique hydrogen-bonding capabilities, metabolic stability, and lipophilicity. When designing novel therapeutics, the specific substitution pattern on the thiazole ring dictates the molecule's synthetic trajectory and biological target engagement.

This guide provides an in-depth technical comparison between two highly valuable, regioisomeric building blocks: 5-Formylthiazole-4-carboxylic acid (5-FT4CA) and 4-Methylthiazole-5-carboxylic acid (4-MT5CA) .

Physicochemical & Structural Profiling

While both compounds possess a thiazole core and a carboxylic acid moiety, their functional group positioning and electronic properties lead to entirely divergent applications in drug discovery.

Property4-Methylthiazole-5-carboxylic acid5-Formylthiazole-4-carboxylic acid
CAS Number 20485-41-0933720-99-1
Molecular Formula C5H5NO2SC5H3NO3S
Molecular Weight 143.16 g/mol 157.15 g/mol
Substitution Pattern C4: Methyl (-CH3)C5: Carboxylic Acid (-COOH)C4: Carboxylic Acid (-COOH)C5: Formyl (-CHO)
Electronic Profile Electron-rich C4 methyl; stable carboxylate.Highly electrophilic C5 aldehyde.
Primary Utility Target-directed synthesis (e.g., Febuxostat), MUC1 inhibitors.Fragment-Based Drug Discovery (FBDD), covalent binders.

Mechanistic Reactivity & Synthetic Causality

4-Methylthiazole-5-carboxylic acid (4-MT5CA)

The C4-methyl group provides steric shielding to the adjacent C5-carboxylic acid, which slightly reduces the rate of nucleophilic attack at the carbonyl carbon but significantly enhances the metabolic stability of the resulting amides or esters. 4-MT5CA is a cornerstone intermediate in the synthesis of Febuxostat , a non-purine selective inhibitor of xanthine oxidase used for hyperuricemia[1][]. Additionally, amide derivatives of 4-MT5CA have been successfully designed and validated as potent inhibitors of MUC1 oncoproteins in breast cancer therapy[3].

5-Formylthiazole-4-carboxylic acid (5-FT4CA)

The presence of a formyl (aldehyde) group at the C5 position creates a highly reactive electrophilic center. Because C5 is conjugated with the electron-withdrawing nitrogen of the thiazole ring, the aldehyde is highly activated for condensation reactions, Wittig olefinations, and reductive aminations. This makes 5-FT4CA an ideal scaffold for generating massive combinatorial libraries in Fragment-Based Drug Discovery (FBDD)[4][5]. The C4-carboxylic acid can be orthogonally protected or used simultaneously to form bifunctional linkers.

Visualizing Synthetic Divergence

The distinct functional groups of these two building blocks dictate their respective synthetic workflows.

G A 4-Methylthiazole- 5-carboxylic acid B Amide Coupling (EDCI/HOBt) A->B Amine + Base D C4-Methyl Halogenation (NBS/AIBN) A->D Radical Substitution C MUC1 Inhibitor Derivatives B->C Yield >80% E Febuxostat Intermediates D->E Cross-coupling

Caption: Divergent synthetic pathways and drug discovery applications for 4-MT5CA.

G A 5-Formylthiazole- 4-carboxylic acid B Reductive Amination (NaBH(OAc)3) A->B Primary Amine D Wittig Olefination (Ph3P=CH-R) A->D Phosphorus Ylide C FBDD Amine Libraries B->C Mild Reduction E Alkenyl Thiazole Scaffolds D->E C=C Extension

Caption: Divergent synthetic pathways and library generation workflows for 5-FT4CA.

Experimental Workflows & Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating specific checkpoints to verify reaction success and prevent downstream failures.

Protocol A: Amide Coupling of 4-MT5CA (Targeting MUC1 Inhibitors)

Causality: The C5-carboxylic acid is sterically hindered by the C4-methyl group. Using EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) generates a highly reactive OBt-ester intermediate that overcomes this steric barrier while suppressing racemization[3].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 4-Methylthiazole-5-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HOBt and 1.5 eq of EDCI·HCl. Stir at 0°C for 30 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1.2 eq of the target primary amine, followed dropwise by 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours under an inert N2 atmosphere.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, then brine, to remove unreacted amine and EDCI byproducts.

  • Self-Validation Checkpoint: Perform LC-MS on the crude organic layer. The presence of the [M+H]+ peak corresponding to the desired amide, coupled with the complete disappearance of the 4-MT5CA peak (m/z 144.1 for [M+H]+ ), validates the coupling efficiency.

Protocol B: Reductive Amination of 5-FT4CA (FBDD Library Generation)

Causality: The C5-aldehyde is highly reactive. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent because it is mild enough to tolerate the unprotected C4-carboxylic acid and specifically reduces the transient imine intermediate much faster than the starting aldehyde, preventing premature reduction to an alcohol[5].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of 5-Formylthiazole-4-carboxylic acid and 1.1 eq of a primary amine in anhydrous Dichloroethane (DCE). Add 1.0 eq of glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0°C. Add 1.5 eq of NaBH(OAc)3 portion-wise.

  • Propagation: Stir at room temperature for 16 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3. Adjust the pH to ~5-6 using 1M HCl to ensure the resulting amino acid remains in its zwitterionic form for optimal extraction or direct preparative HPLC purification.

  • Self-Validation Checkpoint: Analyze the purified product via 1 H-NMR (DMSO- d6​ ). The diagnostic validation is the complete disappearance of the aldehyde proton peak at ~9.8–10.2 ppm, and the emergence of a new methylene singlet/multiplet at ~4.0–4.5 ppm corresponding to the newly formed C−N bond.

References

  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • thiazole derivative - New Drug Approvals. New Drug Approvals. Available at: [Link]

  • Epoch Labs | Fine chemicals (API Intermediates). Epoch Labs. Available at:[Link]

Sources

Validation

LC-MS/MS Fragmentation Dynamics of 5-Formylthiazole-4-carboxylic Acid: A Platform Comparison Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Formylthiazole-4-carboxylic acid (CAS: 933720-99-1, Formula: C₅H₃NO₃S) is a highly functionalized heterocyclic building block frequently utilized as an API intermediate in advanced drug discovery[1]. Because the molecule features an electron-withdrawing formyl group and a carboxylic acid attached to an electron-rich thiazole ring, its mass spectrometric behavior requires careful optimization.

As a Senior Application Scientist, I have designed this guide to objectively compare LC-MS analytical platforms and ionization modes for the characterization of this compound. By understanding the causality behind its fragmentation pathways, researchers can build highly sensitive, self-validating targeted metabolomic or impurity-profiling assays.

Mechanistic Fragmentation Profiling

To confidently annotate mass spectra, we must first understand the thermodynamic vulnerabilities of the molecule. The fragmentation of 5-formylthiazole-4-carboxylic acid is dictated by the bond dissociation energies of its functional groups relative to the highly stable heteroaromatic core[2].

When subjected to Collision-Induced Dissociation (CID), the protonated precursor ion [M+H]⁺ (m/z 158.0) undergoes three primary deterministic pathways:

  • Decarboxylation (-44 Da): The most thermodynamically favorable cleavage under low-to-medium collision energy (CE) is the loss of CO₂ from the C4 position, yielding a prominent fragment at m/z 114.0 .

  • Decarbonylation (-28 Da): The C5-formyl group readily loses carbon monoxide, producing an m/z 130.0 product ion.

  • Thiazole Ring Cleavage: At elevated CE (>35 eV), the stable thiazole ring undergoes characteristic alpha-cleavage. This results in the loss of hydrogen cyanide (HCN, -27 Da) or sulfur-containing neutral fragments, which is a definitive hallmark of 3[3]. The resulting charge localizes on the electron-rich domains of the residual fragments[2].

Fragmentation M [M+H]+ m/z 158.0 Precursor Ion F1 [M+H - H2O]+ m/z 140.0 M->F1 -H2O (18 Da) Low CE F2 [M+H - CO2]+ m/z 114.0 M->F2 -CO2 (44 Da) Med CE F3 [M+H - CO]+ m/z 130.0 M->F3 -CO (28 Da) Med CE F4 [M+H - CO2 - CO]+ m/z 86.0 F2->F4 -CO (28 Da) High CE F3->F4 -CO2 (44 Da) High CE F5 Ring Cleavage m/z 59.0 F4->F5 -HCN (27 Da) Max CE

Predicted ESI+ collision-induced dissociation (CID) pathway for 5-formylthiazole-4-carboxylic acid.

Diagnostic Fragment Ion Summary
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossStructural AssignmentOptimal CE (eV)
158.0 [M+H]⁺140.018 Da (H₂O)Loss of water from carboxyl group15
158.0 [M+H]⁺130.028 Da (CO)Loss of formyl carbonyl20
158.0 [M+H]⁺114.044 Da (CO₂)Decarboxylation of C4-acid25
158.0 [M+H]⁺86.072 Da (CO₂+CO)Combined loss of functional groups35
158.0 [M+H]⁺59.099 Da (Complex)Thiazole ring cleavage (-HCN)45

Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

Selecting the appropriate mass analyzer is critical. Complex fragmentation patterns and 4 often necessitate High-Resolution Mass Spectrometry (HRMS) for initial structural elucidation, while targeted quantification relies on QqQ systems[4].

Performance MetricQuadrupole Time-of-Flight (Q-TOF)Triple Quadrupole (QqQ)
Primary Application Structural elucidation, impurity profilingHigh-throughput targeted quantification
Mass Accuracy < 2 ppm (Exact mass: 157.9911 Da)Nominal mass (~0.1 Da resolution)
Isotope Profiling Excellent (Resolves ³⁴S isotope at +1.996 Da)Poor (Blends isotopic envelopes)
Sensitivity (LOD) Moderate (Low ng/mL)Exceptional (Low pg/mL via MRM)
Data Acquisition Data-Dependent Acquisition (DDA)Multiple Reaction Monitoring (MRM)

Scientist's Recommendation: Use Q-TOF during the early stages of synthesis or degradation studies to confirm the exact mass and formula of the compound via its unique ³²S/³⁴S isotopic signature[2]. Transition to a QqQ platform using the 158.0 -> 114.0 transition for routine, high-sensitivity pharmacokinetics (PK) or batch-release assays.

Ionization Mode Comparison: ESI+ vs. ESI-

Because 5-formylthiazole-4-carboxylic acid is amphoteric—possessing a basic thiazole nitrogen and an acidic carboxyl group—it can be ionized in both positive and negative Electrospray Ionization (ESI) modes.

FeaturePositive Ion Mode (ESI+)Negative Ion Mode (ESI-)
Primary Adduct [M+H]⁺ (m/z 158.0)[M-H]⁻ (m/z 156.0)
Ionization Driver Protonation of thiazole nitrogenDeprotonation of carboxylic acid
Signal Intensity Very High (Enhanced by 0.1% Formic Acid)Moderate (Requires high pH modifier)
Fragmentation Rich, informative CID spectraLimited mostly to -CO₂ (m/z 112.0)

Scientist's Recommendation: ESI+ is vastly superior for structural characterization. The protonation of the thiazole nitrogen localizes the charge effectively, driving predictable and informative downstream fragmentation[2].

Validated LC-MS/MS Experimental Protocol

To guarantee a self-validating workflow, the following protocol leverages acidic mobile phases to simultaneously improve chromatographic retention and maximize ESI+ ionization efficiency[5].

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 5-formylthiazole-4-carboxylic acid in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Solution: Dilute to 10 µg/mL using the Initial Mobile Phase (95% Water / 5% Acetonitrile). Causality: Diluting in the initial mobile phase prevents peak distortion (solvent effects) during injection onto the column.

Step 2: UHPLC Separation Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Flow Rate: 0.3 mL/min.

  • Causality: The 0.1% Formic Acid suppresses the ionization of the C4-carboxylic acid in the liquid phase, ensuring the molecule remains neutral and retains well on the non-polar C18 stationary phase. Concurrently, it acts as an abundant proton source for the ESI+ source[5].

Step 3: Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Energy (CE) Ramp: 15 eV to 45 eV.

  • Causality: A CE ramp is mandatory. Low CE (15-20 eV) captures the labile loss of H₂O and CO₂, while high CE (>35 eV) is required to overcome the resonance stabilization of the thiazole ring and force structural cleavage[3].

Workflow Prep Sample Prep 1 mg/mL in MeOH Dilute to 10 µg/mL LC UHPLC Separation C18 Column 0.1% FA / MeCN Gradient Prep->LC Ion ESI Source Positive Mode (+) Capillary: 3.5 kV LC->Ion MS Mass Spectrometry Q-TOF / QqQ Data Dependent MS/MS Ion->MS Data Data Analysis Exact Mass Extraction Fragment Annotation MS->Data

Standardized LC-MS/MS analytical workflow for thiazole-derivative characterization.

References

  • Source: a2bchem.
  • Title: Mass Spectrometry of 5-(1,3-Thiazol-4-yl)
  • Source: pubmed.ncbi.nlm.nih.
  • Source: benchchem.
  • Source: acs.

Sources

Comparative

A Senior Application Scientist's Guide to Peptide Coupling Reagents for 5-Formylthiazole-4-carboxylic Acid

For researchers, synthetic chemists, and professionals in drug development, the construction of amide bonds is a cornerstone of molecular architecture. The choice of a coupling reagent is paramount, dictating the success...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and professionals in drug development, the construction of amide bonds is a cornerstone of molecular architecture. The choice of a coupling reagent is paramount, dictating the success of a synthesis in terms of yield, purity, and preservation of stereochemical integrity. This guide provides an in-depth comparison of common peptide coupling reagents for a particularly challenging substrate: 5-Formylthiazole-4-carboxylic acid. This molecule, with its electron-deficient heteroaromatic ring and a reactive formyl group, presents a unique set of challenges that require a nuanced approach to reagent selection.

The Challenge: Coupling 5-Formylthiazole-4-carboxylic Acid

The primary challenges in the amide coupling of 5-Formylthiazole-4-carboxylic acid stem from two key structural features:

  • Electron-Deficient Heteroaromatic Ring: The thiazole ring is electron-deficient, which can decrease the nucleophilicity of the carboxylate and potentially slow down the activation step of the coupling reaction.

  • Reactive Formyl Group: The aldehyde (formyl) functionality is sensitive to basic conditions and can undergo side reactions such as aldol condensation or Cannizzaro-type reactions, especially in the presence of strong, non-hindered bases. However, the use of the formyl group as a protecting group in peptide synthesis suggests its stability under certain basic conditions, such as those used for Fmoc-deprotection[1].

A successful coupling strategy must therefore be highly efficient to overcome the electron-deficient nature of the acid while being mild enough to preserve the integrity of the formyl group.

A Comparative Analysis of Key Peptide Coupling Reagents

We will compare four classes of widely used peptide coupling reagents: carbodiimides (EDC with HOBt), and the more modern phosphonium (PyBOP) and aminium/uronium salts (HBTU, HATU, and COMU).

Carbodiimides: EDC/HOBt
  • Mechanism: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt), is a classic and cost-effective choice[2][3]. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then intercepts this intermediate to form an HOBt-ester, which is less prone to racemization and more stable, reacting with the amine to form the amide bond[4][5].

  • Performance with 5-Formylthiazole-4-carboxylic acid:

    • Pros: The water-soluble urea byproduct of EDC simplifies purification through aqueous workup[2]. The reaction conditions are generally mild.

    • Cons: Couplings with electron-deficient acids can be sluggish, potentially leading to lower yields or requiring longer reaction times[6][7]. The O-acylisourea intermediate is highly reactive and can be susceptible to side reactions if not efficiently trapped by HOBt.

Aminium/Uronium Salts: HBTU, HATU, and COMU

These reagents have become the gold standard in many peptide synthesis applications due to their high efficiency and rapid reaction kinetics[8].

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)):

    • Mechanism: HBTU, in the presence of a base, activates the carboxylic acid to form an OBt-active ester, which then reacts with the amine[8].

    • Performance: HBTU is a robust and efficient coupling reagent[2]. However, for challenging couplings, it may be less effective than HATU. A potential side reaction is guanidinylation of the free amine if an excess of HBTU is used[8].

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)):

    • Mechanism: Similar to HBTU, HATU forms an active ester, but with 1-hydroxy-7-azabenzotriazole (HOAt)[9][10]. The nitrogen in the pyridine ring of HOAt provides anchimeric assistance, accelerating the coupling reaction and making the OAt-ester more reactive than the OBt-ester.

    • Performance: HATU is renowned for its high coupling efficiency, especially for sterically hindered or electron-deficient substrates[10]. This makes it a strong candidate for 5-Formylthiazole-4-carboxylic acid. The faster reaction kinetics can also minimize side reactions involving the formyl group by reducing the overall reaction time.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)):

    • Mechanism: COMU is a third-generation uronium salt that activates carboxylic acids via the formation of a highly reactive Oxyma-ester[11].

    • Performance: COMU is characterized by its high solubility, efficiency, and a favorable safety profile as it is not based on potentially explosive benzotriazoles[11][12]. It often requires only one equivalent of base, which can be advantageous in minimizing base-mediated side reactions of the formyl group[8]. The byproducts are water-soluble, facilitating purification[11].

Phosphonium Salts: PyBOP
  • Mechanism: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) activates the carboxylic acid to form a phosphonium intermediate, which then generates the OBt-active ester.

  • Performance with 5-Formylthiazole-4-carboxylic acid:

    • Pros: PyBOP is a highly efficient coupling reagent with a low propensity for racemization. Unlike uronium salts like HATU and HBTU, phosphonium reagents do not cause guanidinylation side reactions, which can be an advantage if excess reagent is needed to drive the reaction to completion.

    • Cons: The byproduct, phosphine oxide, can sometimes complicate purification.

Quantitative Data Summary

The following table provides a comparative overview of the selected coupling reagents. The performance metrics are based on typical observations for challenging couplings and should be validated experimentally for 5-Formylthiazole-4-carboxylic acid.

ReagentRelative ReactivityRacemization RiskKey AdvantagesPotential Issues
EDC/HOBt ModerateLow (with HOBt)Cost-effective, water-soluble byproduct.Can be sluggish with electron-deficient acids.
HBTU HighLowEfficient and widely used.Guanidinylation side reaction with excess reagent.
HATU Very HighVery LowExcellent for difficult couplings, fast kinetics.Higher cost, potential for guanidinylation.
COMU Very HighVery LowHigh efficiency, good safety profile, water-soluble byproducts.Relatively newer, may be higher cost.
PyBOP HighVery LowEfficient, no guanidinylation side reaction.Phosphine oxide byproduct can complicate purification.

Experimental Protocols

To objectively compare the performance of these reagents, a standardized experimental protocol should be followed.

General Protocol for Solution-Phase Amide Coupling
  • Preparation: To a solution of 5-Formylthiazole-4-carboxylic acid (1.0 eq.) and the desired amine (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂), add the appropriate base (e.g., DIPEA, 2.0-3.0 eq.).

  • Activation and Coupling:

    • For EDC/HOBt: Add HOBt (1.2 eq.) followed by EDC·HCl (1.2 eq.) at 0 °C. Allow the reaction to warm to room temperature.

    • For HATU/HBTU/COMU/PyBOP: Add the coupling reagent (1.1 eq.) to the mixture at 0 °C and allow to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash sequentially with a mild acid (e.g., 1N HCl), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

experimental_workflow cluster_prep Preparation cluster_activation Activation & Coupling cluster_monitoring Monitoring cluster_workup Work-up & Purification prep Dissolve Acid, Amine, & Base in Anhydrous Solvent act Add Coupling Reagent at 0°C to RT prep->act mon TLC / LC-MS Analysis act->mon workup Aqueous Work-up mon->workup purify Column Chromatography workup->purify Crude Product end Final Product purify->end Pure Amide

Mechanism of Action

coupling_mechanisms

Conclusion and Recommendations

For the amide coupling of 5-Formylthiazole-4-carboxylic acid, the choice of reagent will be a trade-off between reactivity, cost, and potential side reactions.

  • Recommendation for High Efficiency: For maximizing yield and minimizing reaction time, HATU is the recommended starting point due to its proven efficacy with electron-deficient and sterically hindered substrates[10]. Its rapid kinetics are also likely to be beneficial in preventing side reactions involving the formyl group. COMU presents a compelling alternative with similar reactivity and a better safety profile[11].

  • Cost-Effective Approach: For larger-scale syntheses where cost is a primary concern, EDC/HOBt is a viable option. However, careful optimization of reaction conditions (temperature, reaction time, and base) will be necessary to achieve satisfactory yields and avoid formyl group degradation.

  • Minimizing Guanidinylation: If the use of excess coupling reagent is anticipated to drive the reaction to completion, a phosphonium salt like PyBOP would be advantageous to avoid the guanidinylation side reaction associated with uronium salts.

Ultimately, the optimal coupling reagent and conditions should be determined empirically. The protocols and comparative data presented in this guide provide a strong foundation for researchers to make an informed decision and to design experiments that will lead to the successful synthesis of 5-Formylthiazole-4-carboxamides.

References

  • Cai, W.-X., Liu, A.-L., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 55. Available from: [Link]

  • Cho, S. Y., Lee, Y. S., & Lee, Y. S. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science, 21(5), 380–388. Available from: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available from: [Link]

  • Ghosh, A. K., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(13), 1434-1438. Available from: [Link]

  • Basnet, R., et al. (2026). Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. Organic Letters. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

Sources

Validation

Validating the purity of 5-Formylthiazole-4-carboxylic acid using quantitative NMR

Absolute Purity Validation of 5-Formylthiazole-4-carboxylic Acid: A Comparative Guide to qNMR vs. HPLC As pharmaceutical pipelines demand increasingly stringent quality controls, the accurate purity validation of critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Absolute Purity Validation of 5-Formylthiazole-4-carboxylic Acid: A Comparative Guide to qNMR vs. HPLC

As pharmaceutical pipelines demand increasingly stringent quality controls, the accurate purity validation of critical building blocks like 5-Formylthiazole-4-carboxylic acid (CAS: 933720-99-1) has become paramount. This heterocyclic intermediate is highly susceptible to synthetic carryovers, including non-chromophoric aliphatic impurities and residual solvents.

While High-Performance Liquid Chromatography (HPLC) remains the industry standard for routine batch analysis, it possesses inherent blind spots. This guide provides an objective, data-driven comparison between HPLC-UV and Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR serves as the ultimate self-validating system for absolute purity determination.

The Analytical Dilemma: Relative vs. Absolute Quantitation

The Limitation of HPLC-UV HPLC relies on the differential distribution of compounds across a stationary phase and their subsequent detection via UV-Vis absorbance. Purity is typically calculated using an area-percent method. This assumes that all components share a similar UV response factor at the detection wavelength (e.g., 254 nm) 1. If an impurity lacks a chromophore (e.g., inorganic salts, aliphatic solvents) or has a significantly lower extinction coefficient than the highly conjugated thiazole ring, HPLC will artificially inflate the purity of the main compound.

The qNMR Advantage qNMR is a primary analytical method based on first principles. It relies on the direct proportionality between the integrated signal area of a specific nucleus ( 1 H) and the absolute number of those nuclei in the molecule 2. By co-dissolving the analyte with a certified Internal Standard (IS) of known purity, qNMR calculates the exact mass fraction without requiring a reference standard of the analyte itself.

Purity_Validation_Logic Sample 5-Formylthiazole-4-carboxylic acid (Batch Sample) HPLC HPLC-UV Analysis (Relative Purity) Sample->HPLC Aliquot 1 qNMR 1H qNMR Analysis (Absolute Purity) Sample->qNMR Aliquot 2 HPLC_Result Area % Normalization (Blind to non-UV impurities) HPLC->HPLC_Result UV Detection qNMR_Result Molar Ratio Calculation (Using Maleic Acid IS) qNMR->qNMR_Result 1H Integration Discrepancy Data Reconciliation (Identify hidden impurities) HPLC_Result->Discrepancy qNMR_Result->Discrepancy Validated Certified Absolute Purity (Mass Fraction %) Discrepancy->Validated Final Assessment

Parallel analytical workflow comparing HPLC-UV and qNMR for absolute purity validation.

Experimental Design: A Self-Validating System

To ensure metrological traceability and absolute accuracy, every parameter in the qNMR workflow must be selected based on strict physical causality.

Causality in Material Selection
  • Internal Standard (Maleic Acid): The International Bureau of Weights and Measures (BIPM) recognizes Maleic Acid as a primary internal standard for qNMR 3. In DMSO- d6​ , Maleic Acid produces a sharp, isolated singlet at ~6.26 ppm. This is critical because it avoids any spectral overlap with the 5-Formylthiazole-4-carboxylic acid signals, specifically the thiazole C2-H (~9.2 ppm) and the formyl C5-CHO (~10.1 ppm) 4.

  • Solvent (DMSO- d6​ ): 5-Formylthiazole-4-carboxylic acid is a highly polar molecule. DMSO- d6​ ensures complete, homogenous dissolution. Incomplete dissolution causes localized concentration gradients, leading to magnetic field inhomogeneities and severe line broadening, which destroys integration accuracy.

Step-by-Step qNMR Methodology
  • Gravimetric Preparation: Using a 6-place microbalance (readability 0.001 mg), accurately weigh ~10.0 mg of 5-Formylthiazole-4-carboxylic acid and ~5.0 mg of NIST-traceable Maleic Acid into an anti-static weighing boat. Causality: Gravimetric error is the largest source of uncertainty in qNMR; precision here dictates the final accuracy.

  • Dissolution: Transfer the powders quantitatively into a vial and add 0.7 mL of high-purity DMSO- d6​ (≥99.9% D). Vortex for 60 seconds until visually homogenous, then transfer to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° excitation pulse to maximize transverse magnetization and Signal-to-Noise Ratio (SNR).

    • Relaxation Delay ( D1​ ): Set to 60 seconds. Causality: To ensure complete magnetization recovery between scans, D1​ must be at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. Failure to do so results in truncated integrals and artificially low purity values.

    • Scans (NS): 16 to 64 scans, depending on the required SNR (target SNR > 250:1 for integrated peaks).

  • Spectral Processing: Apply a zero-order phase correction and a rigorous baseline correction. Integrate the Maleic Acid singlet (6.26 ppm, 2H) and the analyte's formyl proton (~10.1 ppm, 1H). Ensure the integration width spans ±20 times the Full Width at Half Maximum (FWHM) to capture the entire Lorentzian tail.

  • Quantitation: Calculate absolute purity ( Px​ ) using the fundamental qNMR equation:

    Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×mx​mIS​​×PIS​

    (Where I = Integral, N = Number of protons, M = Molar mass, m = Weighed mass, and IS = Internal Standard).

Comparative Performance Data

When validating a recent batch of 5-Formylthiazole-4-carboxylic acid, the discrepancy between chromatographic and spectroscopic methods highlights the danger of relying solely on relative UV absorbance.

Analytical ParameterHPLC-UV (254 nm) 1 H qNMR (Maleic Acid IS)
Purity Result 99.85% (Area Normalization)97.42% ± 0.15% (Mass Fraction)
Detection Basis Relative UV AbsorbanceAbsolute Molar Proton Ratio
Reference Standard Required Yes (Requires exact analyte standard)No (Uses universal IS)
Sensitivity to Non-UV Impurities Blind (Misses residual solvents/salts)Highly Sensitive (Detects all protons)
Analysis Time 25-30 mins per run< 15 mins per run

Data Interpretation: The HPLC data suggests a near-perfect purity of 99.85%. However, qNMR reveals the true absolute purity is 97.42%. This 2.43% discrepancy is not an error in the NMR; rather, it exposes HPLC's inability to detect non-chromophoric impurities. In this specific synthesis, the missing mass was attributed to residual aliphatic solvents and inorganic salts carried over from the formylation step—impurities that are invisible at 254 nm but clearly quantifiable via the absolute mass balance provided by qNMR.

Conclusion

For complex heterocyclic building blocks like 5-Formylthiazole-4-carboxylic acid, HPLC-UV is excellent for monitoring relative reaction progress but insufficient for certifying absolute purity. By leveraging the first-principles physics of 1 H qNMR, researchers can establish a self-validating, metrologically traceable purity profile that prevents downstream catalytic poisoning and ensures the integrity of pharmaceutical development pipelines.

References

  • BenchChem Technical Support Team. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Benchchem. Available at: 1

  • Encyclopedia.pub. QNMR for Reference Material Preparation. Encyclopedia.pub. Available at: 2

  • Bureau International des Poids et Mesures (BIPM). qNMR Internal Standard Reference Data - Maleic Acid (MA). BIPM. Available at: 3

  • ResolveMass. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. Available at: 4

Sources

Comparative

Validating synthetic routes for 5-Formylthiazole-4-carboxylic acid scale-up

Validating Synthetic Routes for 5-Formylthiazole-4-carboxylic Acid Scale-Up: A Comparative Guide Introduction 5-Formylthiazole-4-carboxylic acid (CAS 933720-99-1) is a highly valuable heterocyclic building block, extensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Synthetic Routes for 5-Formylthiazole-4-carboxylic Acid Scale-Up: A Comparative Guide

Introduction 5-Formylthiazole-4-carboxylic acid (CAS 933720-99-1) is a highly valuable heterocyclic building block, extensively utilized in the synthesis of potent bioregulators and CXCR3 chemokine receptor antagonists[1]. Commercially available through specialized fine chemical suppliers[2][3], its structural density—featuring both an aldehyde and a carboxylic acid on an electron-deficient thiazole core—presents significant regioselectivity and stability challenges during scale-up.

This guide objectively compares the two primary synthetic methodologies for scaling up this intermediate: the Palladium-Catalyzed Carbonylation route and the Direct Cryogenic Lithiation route. By analyzing the mechanistic causality behind each step, we provide a self-validating framework for process chemists to select and optimize the appropriate workflow.

Route Comparison: Carbonylation vs. Direct Lithiation

Route A: Palladium-Catalyzed Carbonylation (The Sinenko Protocol) This modern approach leverages 4-bromo-5-(1,3-dioxolan-2-yl)thiazole as the starting material[4]. The key transformation is a high-pressure carbonylation using carbon monoxide and methanol to install the C4 ester. Causality Check: The aldehyde must be masked as a dioxolane acetal to prevent it from poisoning the palladium catalyst or undergoing unwanted side reactions during the 16-hour, 125 °C carbonylation step[4]. The use of Pd(dppf)Cl₂ is critical; the large bite angle of the bidentate dppf ligand enforces a cis-coordination geometry at the palladium center, drastically accelerating the reductive elimination of the target ester[4].

Route B: Direct Cryogenic Lithiation (Classical Approach) The classical route begins with an alkyl thiazole-4-carboxylate. A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is used to deprotonate the C5 position, followed by a quench with dimethylformamide (DMF) to install the formyl group. Causality Check: Thiazoles are highly prone to ring-opening and competing deprotonation at the acidic C2 position. To achieve C5 regioselectivity, cryogenic conditions (-78 °C) are strictly required. On a pilot scale, maintaining these temperatures is highly energy-intensive and often leads to localized exotherms that degrade the overall yield.

Quantitative Route Comparison

Process MetricRoute A: Pd-Catalyzed CarbonylationRoute B: Direct Cryogenic Lithiation
Starting Material 4-Bromo-5-(1,3-dioxolan-2-yl)thiazoleEthyl thiazole-4-carboxylate
Key Reagents CO (20 bar), Pd(dppf)Cl₂, MeOHLDA, DMF, THF
Operating Temperature 125 °C (Autoclave)-78 °C to Room Temp (Cryogenic)
Regioselectivity >95% (Pre-installed bromide)~70-80% (Competing C2 lithiation)
Overall Yield ~70-75% (3 steps)~40-45% (2 steps)
Scale-Up Bottleneck Requires high-pressure CO infrastructureRequires massive cryogenic cooling capacity

Workflow Visualization

RouteComparison cluster_RouteA Route A: Pd-Catalyzed Carbonylation cluster_RouteB Route B: Direct Lithiation A1 4-Bromo-5-(1,3-dioxolan-2-yl)thiazole A2 Carbonylation (CO, Pd(dppf)Cl2, MeOH, 125°C) A1->A2 A3 Methyl 5-(1,3-dioxolan-2-yl) -thiazole-4-carboxylate A2->A3 A4 Deprotection & Hydrolysis (p-TSA, then LiOH at 5°C) A3->A4 Target 5-Formylthiazole-4-carboxylic acid (Target API Intermediate) A4->Target B1 Ethyl thiazole-4-carboxylate B2 Cryogenic Lithiation (LDA, -78°C, then DMF) B1->B2 B3 Ethyl 5-formylthiazole -4-carboxylate B2->B3 B4 Mild Hydrolysis (LiOH at 5°C) B3->B4 B4->Target

Comparative synthetic workflows for 5-formylthiazole-4-carboxylic acid scale-up.

Self-Validating Experimental Protocol: Route A (Scale-Up Optimized)

Because Route A bypasses cryogenic constraints, it is generally preferred for multi-kilogram scale-up. The following protocol integrates in-process controls (IPCs) to ensure a self-validating system[4].

Step 1: Carbonylation to Methyl 5-(1,3-dioxolan-2-yl)-1,3-thiazole-4-carboxylate

  • Setup: In a pressure autoclave, dissolve 4-bromo-5-(1,3-dioxolan-2-yl)thiazole (1.0 eq) in methanol.

  • Catalyst Addition: Add Triethylamine (1.2 eq) and Pd(dppf)Cl₂ (0.03 eq). Causality: Triethylamine acts as an acid scavenger to neutralize the HBr generated during the catalytic cycle, preventing the premature deprotection of the acid-sensitive dioxolane group[4].

  • Reaction: Pressurize the vessel with CO gas to 20 bar and heat to 125 °C for 16 hours.

  • Validation (IPC): Sample the mixture and analyze via LC/MS. The reaction is complete when the starting material is consumed and the major peak shows an m/z of 284[M+H]⁺[4].

Step 2: Deprotection to Methyl 5-formyl-1,3-thiazole-4-carboxylate

  • Setup: Dissolve the crude intermediate in acetone.

  • Reagent Addition: Add water and p-Toluenesulfonic acid (p-TSA) (0.1 eq).

  • Reaction: Reflux the mixture until completion. Causality: The mild acidity of p-TSA selectively hydrolyzes the dioxolane back to the aldehyde without cleaving the methyl ester.

  • Validation (IPC): Analyze via GC/MS. The target intermediate should present a molecular ion peak at m/z 239 [M]⁺[4].

Step 3: Mild Hydrolysis to 5-Formyl-1,3-thiazole-4-carboxylic acid

  • Setup: Dissolve the formyl ester in Tetrahydrofuran (THF) and cool precisely to +5 °C.

  • Hydrolysis: Slowly add an aqueous solution of LiOH·H₂O (1.2 eq).

  • Reaction: Stir at +5 °C to room temperature. Causality: Thiazole rings are highly electron-deficient. Using a strong base like NaOH at elevated temperatures can cause nucleophilic attack at the C2 position or induce a Cannizzaro disproportionation of the C5 aldehyde. Lithium hydroxide at +5 °C provides the exact mild basicity needed to selectively hydrolyze the ester while preserving the formyl group[4].

  • Validation (Final Release): Isolate the solid product. Confirm identity via ¹H NMR (DMSO-d₆), ensuring the presence of the aldehyde proton (~9.9 ppm) and the C2 thiazole proton (~9.1 ppm)[4].

Conclusion

For the scale-up of 5-formylthiazole-4-carboxylic acid, the palladium-catalyzed carbonylation route offers superior regioselectivity and ambient-to-high temperature operability compared to direct cryogenic lithiation. By strictly adhering to the mechanistic boundaries—such as utilizing p-TSA for selective deprotection and low-temperature LiOH for hydrolysis—process chemists can achieve high-purity yields suitable for advanced pharmaceutical manufacturing.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-Formylthiazole-4-carboxylic Acid: A Guide for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-Formylthiazole-4-carboxylic acid. As a trusted partner in your research, we are committed to providing information that...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-Formylthiazole-4-carboxylic acid. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. The following protocols are synthesized from established best practices in chemical waste management and data from analogous chemical structures.

Core Principles of Chemical Waste Management

The proper disposal of any chemical, including 5-Formylthiazole-4-carboxylic acid, is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. The fundamental principle is to treat all chemical waste as hazardous unless confirmed otherwise by reliable data. For 5-Formylthiazole-4-carboxylic acid, while specific toxicological data is limited, the precautionary principle dictates that it should be handled as a hazardous substance. This approach is rooted in the potential for related thiazole derivatives to exhibit irritant and harmful properties.[1][2][3]

Disposal procedures must always comply with local, state, and federal regulations.[1] This guide provides a framework for safe handling and disposal, but it is incumbent upon the user to ensure adherence to the specific legal requirements of their jurisdiction.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, a thorough risk assessment is paramount. Based on the known hazards of similar thiazole compounds, 5-Formylthiazole-4-carboxylic acid should be presumed to be a potential skin and eye irritant.[1][3]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[2][3]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and airborne particles.[2][3]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any dusts or aerosols.[2][4]
Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of 5-Formylthiazole-4-carboxylic acid, whether in solid form or in solution.

3.1. Waste Segregation and Collection

  • Designate a Waste Container: Utilize a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.[5][6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-Formylthiazole-4-carboxylic acid," and the approximate quantity.[5] Do not use abbreviations or chemical formulas.

  • Segregation: Store the waste container in a designated satellite accumulation area within the laboratory.[5] It is crucial to segregate this waste from other incompatible waste streams, such as strong oxidizing agents, strong acids, and bases.[7]

3.2. Preparing for Disposal

  • Solid Waste:

    • Carefully transfer the solid 5-Formylthiazole-4-carboxylic acid into the designated hazardous waste container.

    • Minimize the generation of dust by handling the material gently.

    • Ensure the container is securely sealed after the addition of waste.[5]

  • Liquid Waste (Solutions):

    • If the compound is in solution, do not dispose of it down the drain.[8][9]

    • Carefully pour the solution into the designated liquid hazardous waste container.

    • If the solvent is volatile, perform this transfer in a chemical fume hood.

    • Keep the waste container closed when not in use.[5]

  • Contaminated Labware:

    • Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with 5-Formylthiazole-4-carboxylic acid should be collected in a separate, clearly labeled solid waste container.[6]

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste. After decontamination, the glassware can be washed normally.

3.3. Waste Storage and Pickup

  • Storage: Store the sealed and labeled hazardous waste container in a designated, secure area away from general laboratory traffic. This area should have secondary containment to mitigate spills.[10]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[1][5] Disposal will likely involve incineration at a permitted facility.

Emergency Procedures: Spill and Exposure

4.1. Spill Response

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation. If the spill is significant, work under a chemical fume hood.[4]

  • Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect: For solid spills, carefully sweep or vacuum the material. Avoid creating dust.

  • Package: Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

4.2. Personnel Exposure

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Formylthiazole-4-carboxylic acid.

DisposalWorkflow Disposal Workflow for 5-Formylthiazole-4-carboxylic acid cluster_assessment Initial Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials cluster_final Final Disposal start Start: Have 5-Formylthiazole-4-carboxylic acid waste assess_form Identify the form of the waste start->assess_form solid_waste Solid (powder, crystals) assess_form->solid_waste Solid liquid_waste Liquid (in solution) assess_form->liquid_waste Liquid contaminated_waste Contaminated disposables (gloves, tips) assess_form->contaminated_waste Contaminated Items collect_solid Carefully transfer to a labeled solid hazardous waste container solid_waste->collect_solid seal_solid Securely seal the container collect_solid->seal_solid store_waste Store in a designated satellite accumulation area seal_solid->store_waste collect_liquid Pour into a labeled liquid hazardous waste container in a fume hood liquid_waste->collect_liquid seal_liquid Securely seal the container collect_liquid->seal_liquid seal_liquid->store_waste collect_contaminated Place in a separate, labeled solid hazardous waste container contaminated_waste->collect_contaminated seal_contaminated Securely seal the container collect_contaminated->seal_contaminated seal_contaminated->store_waste contact_ehs Contact EHS or a licensed waste contractor for pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the disposal of 5-Formylthiazole-4-carboxylic acid.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to these guidelines for the disposal of 5-Formylthiazole-4-carboxylic acid, you contribute to a safer laboratory environment and the preservation of our ecosystem. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University.

  • Hazardous Waste Disposal Guide. Northwestern University.

  • Disposal of Chemical Waste. University of St Andrews.

  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney.

  • Hazardous Waste and Disposal Considerations. American Chemical Society.

  • Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species. EFSA Journal.

  • Formic acid Safety Data Sheet. Sigma-Aldrich.

  • 1-[2-(2-Methoxyethyl)-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxylic acid;dihydrochloride Safety Data Sheet. AK Scientific, Inc.

  • 5-Formylthiazole Safety Data Sheet. TCI Chemicals.

  • Thiazole-4-carboxaldehyde Safety Data Sheet. Thermo Fisher Scientific.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.

  • Ethyl 4-formylthiazole-5-carboxylate Safety Data Sheet. CymitQuimica.

  • Safety profile of thiazole derivative and its complex with PEG-based polymeric nanoparticles on liver and blood cells in tumor-bearing mice. Studia Biologica.

  • Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Omega.

  • 4-Thiazolecarboxylic acid, 5-formyl- — Chemical Substance Information. NextSDS.

  • Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry.

  • 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea Safety Data Sheet. Sigma-Aldrich.

  • 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid Safety Data Sheet. Cayman Chemical.

  • 5-methyl-3-oxo-1,3,3a,4,5,7a-hexahydroisobenzofuran-4-carboxylic acid Safety Data Sheet. Key Organics.

  • Thiazole-5-carboxylic acid Safety Data Sheet. Thermo Fisher Scientific.

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